5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-4-iodo-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3O/c1-2-12-5-6(3-10-12)8-7(9)4-11-13-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEAHRYQAKWGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(C=NO2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bi-heteroaryl Isoxazole Pyrazole Building Blocks for Medicinal Chemistry
Introduction
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and diverse biological activity is paramount. Among the plethora of heterocyclic systems, bi-heteroaryl scaffolds composed of isoxazole and pyrazole rings have emerged as privileged structures.[1][2][3] Their prevalence in clinically approved drugs and late-stage clinical candidates underscores their significance.[1][4] This guide provides a comprehensive technical overview of bi-heteroaryl isoxazole pyrazole building blocks, delving into their synthesis, key physicochemical properties, and extensive applications in drug discovery. We will explore the causality behind synthetic choices and the logic of their application, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Isoxazole-Pyrazole Scaffold
The isoxazole and pyrazole moieties are five-membered aromatic heterocycles, each possessing unique electronic and steric properties that render them highly valuable in drug design.[2][3] The isoxazole ring, with its adjacent nitrogen and oxygen atoms, is an electron-deficient system, while the pyrazole ring, with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor.
The strategic combination of these two rings into a single bi-heteroaryl scaffold offers several distinct advantages:
-
Structural Rigidity and Conformational Control: The covalent linkage of the two aromatic rings imparts a degree of conformational rigidity to the molecule. This pre-organization can lead to higher binding affinities for biological targets by reducing the entropic penalty upon binding.
-
Modulation of Physicochemical Properties: The juxtaposition of the electron-deficient isoxazole and the electron-rich/deficient nature of the pyrazole allows for fine-tuning of key properties such as lipophilicity (logP), aqueous solubility, and metabolic stability.[5]
-
Bioisosteric Replacement: The isoxazole-pyrazole core can serve as a bioisostere for other functional groups, such as amides or phenyl rings.[6][7] This strategy is often employed to improve pharmacokinetic profiles, enhance target selectivity, and circumvent patent-protected chemical space.[8][9]
-
Three-Dimensional Vectorial Diversity: The linkage between the isoxazole and pyrazole rings, along with the substitution patterns on each ring, allows for the exploration of diverse three-dimensional chemical space. This is crucial for optimizing interactions with the complex topographies of protein binding sites.
Synthetic Strategies for Bi-heteroaryl Isoxazole Pyrazole Scaffolds
The construction of bi-heteroaryl isoxazole pyrazole building blocks can be achieved through a variety of synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regiochemical control.
Key Synthetic Pathways
A prevalent and versatile approach involves the sequential or convergent synthesis of the individual heterocyclic rings followed by their coupling. A common disconnection strategy involves the formation of a key intermediate, such as a chalcone or a 1,3-dicarbonyl compound, which can then be cyclized to form either the isoxazole or the pyrazole ring.
A General Synthetic Workflow
Caption: A general workflow for the synthesis of isoxazole and pyrazole scaffolds from common starting materials.
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone Intermediate
This protocol details a common method for the synthesis of a 3,5-disubstituted isoxazole, a key component of many bi-heteroaryl structures. The reaction proceeds via the cyclization of a chalcone intermediate with hydroxylamine hydrochloride.[10]
Step 1: Synthesis of the Chalcone Intermediate (e.g., (E)-1-(4-bromophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one)
-
To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the chalcone derivative.
Step 2: Cyclization to the Isoxazole
-
To a solution of the chalcone derivative (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq).
-
Add a solution of sodium acetate (2.0 eq) in hot acetic acid.
-
Reflux the resulting mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole.[10]
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This protocol describes a highly efficient one-pot synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and aldehydes, which can be subsequently linked to an isoxazole core.[11]
-
To a solution of the terminal alkyne (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.0 eq) dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Add a solution of molecular iodine (1.5 eq) in THF and stir for 2 hours.
-
Add hydrazine hydrate or a substituted hydrazine (2.0 eq) and stir at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3,5-disubstituted pyrazole.[11]
Medicinal Chemistry Applications of Bi-heteroaryl Isoxazole Pyrazole Scaffolds
The versatility of the isoxazole-pyrazole scaffold is reflected in its broad range of biological activities. These building blocks have been successfully incorporated into molecules targeting a diverse array of diseases.[2][3]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of isoxazole-pyrazole derivatives.[4][12] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
A notable example is the development of pyrazole-isoxazole hybrids as tubulin polymerization inhibitors.[13] These compounds are designed with a three-ring scaffold, where the isoxazole or pyrazole acts as the central B-ring, flanked by two aryl rings (A and C). Certain derivatives have shown promising cytotoxicity against various cancer cell lines, arresting the cell cycle in the G2/M phase.[13]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 15a | HeLa | 0.4 | [13] |
| 15b | HeLa | 1.8 | [13] |
| 15e | HeLa | 1.2 | [13] |
| 15i | HeLa | 2.7 | [13] |
| 15l | HeLa | 1.7 | [13] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Isoxazole-pyrazole derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[14][15]
The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on both the isoxazole and pyrazole rings are critical for antimicrobial potency. For instance, a study on a series of pyrazole and isoxazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against Gram-positive bacteria.[14]
| Compound | Organism | MIC (µg/mL) | Reference |
| 14 | Bacillus subtilis | 7.8 | [14] |
| 17 | Staphylococcus aureus | 15.62 | [14] |
| 20 | Candida albicans | 15.62 | [14] |
| 24 | Bacillus subtilis | 15.62 | [14] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The isoxazole-pyrazole scaffold has been incorporated into potent anti-inflammatory agents, often by targeting enzymes such as cyclooxygenase-2 (COX-2).[4] The well-known COX-2 inhibitor, Valdecoxib, features an isoxazole ring.
Other Therapeutic Areas
The therapeutic potential of isoxazole-pyrazole building blocks extends to a variety of other areas, including:
Structure-Activity Relationship (SAR) Insights
The rational design of potent and selective drug candidates based on the isoxazole-pyrazole scaffold relies on a thorough understanding of their structure-activity relationships.
Caption: Key points for SAR modification on the isoxazole-pyrazole scaffold.
Key SAR takeaways from various studies include:
-
Substitution on the Isoxazole Ring: The nature of the substituents at the 3- and 5-positions of the isoxazole ring significantly influences biological activity. For instance, in a series of diaryl-isoxazole anticancer agents, the presence of a 2-methylbenzyl group was found to be beneficial for potency.[18]
-
Substitution on the Pyrazole Ring: Similarly, modifications to the pyrazole ring, including the N-substituent and substituents on the carbon atoms, can dramatically alter the pharmacological profile.
-
Inter-ring Linkage: The nature of the linker connecting the isoxazole and pyrazole rings, or the direct linkage itself, affects the overall conformation and, consequently, the interaction with the biological target.
Conclusion and Future Perspectives
Bi-heteroaryl isoxazole pyrazole building blocks represent a highly valuable and versatile platform in medicinal chemistry. Their inherent structural and electronic properties, coupled with their synthetic tractability, have led to their successful application in a wide range of therapeutic areas. The continued exploration of novel synthetic methodologies, particularly those that allow for precise control over substitution patterns and stereochemistry, will undoubtedly expand the utility of these scaffolds.
Future research in this area will likely focus on:
-
The development of multi-targeted ligands that can simultaneously modulate several key proteins in a disease pathway.
-
The application of computational methods, such as molecular docking and machine learning, to guide the design of novel isoxazole-pyrazole derivatives with improved potency and selectivity.
-
The incorporation of these building blocks into more complex molecular architectures, such as macrocycles and proteolysis-targeting chimeras (PROTACs).
As our understanding of disease biology deepens, the strategic deployment of privileged scaffolds like the bi-heteroaryl isoxazole pyrazole will remain a cornerstone of successful drug discovery campaigns.
References
-
Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. Available at: [Link]
-
Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. Organic Chemistry Portal. Available at: [Link]
-
Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. PMC. Available at: [Link]
-
Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Semicarbazone, thiosemicarbazone tailed isoxazoline-pyrazole: synthesis, DFT, biological and computational assessment. PMC. Available at: [Link]
-
Recent Updates in Curcumin Pyrazole and Isoxazole Derivatives: Synthesis and Biological Application. PubMed. Available at: [Link]
-
Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis Online. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. Available at: [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]
-
1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]
-
Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. Available at: [Link]
-
The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Bioisosterism: A Rational Approach in Drug Design. Available at: [Link]
-
Bioisosteric Replacements. Chemspace. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. Available at: [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC. Available at: [Link]
-
The synthesis of isoxazole and pyrazole. ResearchGate. Available at: [Link]
-
Synthesis of pyrazoles and isoxazoles as potent alpha(v)beta3 receptor antagonists. PubMed. Available at: [Link]
-
An efficient synthesis of novel isoxazole bearing pyrazole derivatives via [3+2] heteroannulation using cupric acetate. ResearchGate. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem-space.com [chem-space.com]
- 8. drughunter.com [drughunter.com]
- 9. mch.estranky.sk [mch.estranky.sk]
- 10. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine [organic-chemistry.org]
- 12. Semicarbazone, thiosemicarbazone tailed isoxazoline-pyrazole: synthesis, DFT, biological and computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Application of 5-Substituted 4-Iodoisoxazole Derivatives: A Versatile Scaffold for Drug Discovery
Abstract
The isoxazole ring is a privileged five-membered heterocyclic motif integral to numerous pharmaceutical agents due to its diverse biological activities and favorable physicochemical properties.[1][2][3][4] This guide focuses on a particularly valuable subclass: 5-substituted 4-iodoisoxazoles. The introduction of an iodine atom at the C4 position provides a versatile synthetic handle for extensive molecular elaboration through modern cross-coupling chemistry. We present an in-depth analysis of the primary synthetic methodologies for accessing this core structure, with a focus on the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. Furthermore, this guide details the subsequent derivatization strategies, primarily palladium-catalyzed reactions, that unlock access to complex, polysubstituted isoxazoles. By exploring the known biological activities associated with these derivatives—ranging from anti-inflammatory to anticancer—we highlight the scaffold's significant potential for researchers, scientists, and drug development professionals in the creation of novel therapeutic agents.[1][5][6]
Introduction: The Strategic Value of the 4-Iodoisoxazole Core
The isoxazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[2] Its value stems from its ability to act as a bioisostere for other functional groups and its participation in key binding interactions with biological targets.[6] The strategic functionalization of this core is paramount for tuning pharmacological properties.
The introduction of a halogen, specifically iodine, at the 4-position of the isoxazole ring transforms it from a simple heterocyclic core into a powerful building block for combinatorial chemistry and targeted synthesis. The carbon-iodine bond is sufficiently labile to participate in a host of transition metal-catalyzed cross-coupling reactions, allowing for the systematic and predictable installation of a wide variety of substituents. This approach enables the rapid exploration of chemical space around the isoxazole core, which is a critical activity in modern drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[7]
Core Synthetic Methodology: Electrophilic Cyclization
The most robust and widely adopted method for the synthesis of 5-substituted 4-iodoisoxazoles is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[7] This methodology is valued for its mild reaction conditions, high yields, and broad tolerance of various functional groups.
Mechanistic Rationale
The reaction is initiated by the attack of the alkyne's π-bond on an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂). This forms a cyclic iodonium intermediate, which is then subjected to an intramolecular nucleophilic attack by the oxime nitrogen. Subsequent elimination of a proton and the methyl group (as a cation) leads to the formation of the aromatic isoxazole ring. The choice of ICl is often preferred as it is a more potent electrophile, frequently leading to faster reactions and higher yields.
General Experimental Protocol: ICl-Mediated Cyclization
This protocol describes a representative procedure for the synthesis of a 3,5-disubstituted 4-iodoisoxazole.
Materials:
-
2-Alkyn-1-one O-methyl oxime (1.0 equiv)
-
Iodine monochloride (1.0 M solution in CH₂Cl₂) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-alkyn-1-one O-methyl oxime substrate in dichloromethane at room temperature under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the iodine monochloride solution dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any excess iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure 5-substituted 4-iodoisoxazole derivative.
Synthetic Workflow and Substrate Scope
The electrophilic cyclization pathway is highly versatile, accommodating a wide range of substituents at both the R¹ (C3) and R² (C5) positions.
Caption: Workflow for 4-iodoisoxazole synthesis.
The methodology tolerates sterically demanding groups and various functional groups, including heterocycles, making it suitable for generating diverse compound libraries.[7]
| R¹ (at C3) | R² (at C5) | Yield (%) | Reference |
| Phenyl | Phenyl | 95 | [7] |
| 4-Methoxyphenyl | Phenyl | 92 | [7] |
| Thiophen-2-yl | Phenyl | 88 | [7] |
| Phenyl | Cyclohexyl | 90 | [7] |
| Methyl | 4-Fluorophenyl | 85 | [7] |
Table 1: Representative yields for the ICl-mediated synthesis of various 3,5-disubstituted 4-iodoisoxazoles.[7]
Chemical Reactivity: The 4-Iodo Group as a Synthetic Linchpin
The primary utility of the 4-iodoisoxazole core lies in its capacity for further functionalization via palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for efficient coupling under relatively mild conditions.
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: Reaction with aryl, heteroaryl, or alkyl boronic acids or esters to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. This is one of the most widely used methods for introducing new carbon frameworks.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable in medicinal chemistry for their linear geometry and ability to act as linkers or pharmacophores.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.
Caption: Cross-coupling reactions of 4-iodoisoxazoles.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the arylation of a 4-iodoisoxazole.
Materials:
-
3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a reaction vessel, add the 4-iodoisoxazole, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 3,4,5-trisubstituted isoxazole product.
Applications in Drug Discovery
The synthetic versatility of 5-substituted 4-iodoisoxazoles makes them highly attractive scaffolds for developing novel therapeutics. The ability to systematically modify all three positions (C3, C4, and C5) allows for fine-tuning of structure-activity relationships (SAR).
Library Synthesis for High-Throughput Screening
The robust nature of the synthesis and subsequent cross-coupling reactions makes this scaffold ideal for parallel synthesis and the generation of large compound libraries. By varying the initial alkynone and the coupling partners, thousands of distinct molecules can be created and screened against a wide range of biological targets.[7]
Known Biological Activities
Derivatives of the isoxazole core have demonstrated a broad spectrum of pharmacological activities.
| Biological Activity | Target/Mechanism (if known) | Example Substituent Pattern | References |
| Anti-inflammatory | COX-2 Inhibition | 3-Aryl, 4-Aryl, 5-Aryl (e.g., Valdecoxib) | [2][7] |
| Anticancer | Various | Polysubstituted aryl and heteroaryl groups | [1][3][4] |
| Antibacterial/Antifungal | Broad Spectrum | Varied, often containing thiazole or benzimidazole | [5][8][9] |
| Anticonvulsant | Voltage-gated sodium channels | 3-(2-Chlorophenyl)-5-methyl | [6] |
| Antitubercular | M. tuberculosis strains | N-(anilinomethyl) and related structures | [5] |
Table 2: Summary of reported biological activities for substituted isoxazole derivatives.
Case Study: A Synthetic Route to Valdecoxib Analogs
Valdecoxib is a potent and selective COX-2 inhibitor. The 4-iodoisoxazole scaffold provides a direct and efficient route to create analogs of this important drug. Starting with 3-phenyl-5-(sulfonamidophenyl)-4-iodoisoxazole, a Suzuki coupling reaction can be used to introduce various aryl or heteroaryl groups at the 4-position, enabling a detailed exploration of the SAR for this critical region of the molecule. This approach was instrumental in understanding the structural requirements for potent COX-2 inhibition.[7]
Conclusion and Future Outlook
5-Substituted 4-iodoisoxazoles represent a premier class of chemical intermediates for drug discovery and medicinal chemistry. Their synthesis is efficient and scalable, while the C4-iodo group serves as a versatile handle for introducing molecular diversity through reliable and high-yielding cross-coupling reactions. The wide range of biological activities already associated with this scaffold underscores its vast potential.[1][3] Future research will likely focus on exploring novel coupling partners, developing multi-targeted ligands, and applying these building blocks to new and challenging biological targets, further cementing the role of the 4-iodoisoxazole core in the development of next-generation therapeutics.
References
-
Knight, D. W., & Little, P. B. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 7(21), 4741–4743. Available from: [Link]
-
Reddy, P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]
-
Kumar, M., & Parjapat, M. K. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 99(11), 100755. Available from: [Link]
-
Reddy, P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]
-
Kumar, M., & Parjapat, M. K. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society. Available from: [Link]
-
Kumar, K. A., Lokeshwari, D. M., & Kumar, G. V. (2012). EVALUATION AND STUDIES ON THE STRUCTURAL IMPACT OF SUBSTITUTED 4, 5-DIHYDROISOXAZOLES ON THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 143-146. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Available from: [Link]
-
Unknown. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). Available from: [Link]
-
Unknown. (n.d.). Synthesis of 4,5‐diphenylisoxazole derivatives. ResearchGate. Available from: [Link]
-
Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 27(2), 1-13. Available from: [Link]
-
Reddy, P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link]
-
Reddy, P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]
-
Reddy, P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link]
-
Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1641. Available from: [Link]
-
Unknown. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate. Available from: [Link]
-
Ghorai, P., et al. (n.d.). Possible reaction mechanism for the synthesis of 5-iodo-1,4-substituted... ResearchGate. Available from: [Link]
-
Le, H. T., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2236–2244. Available from: [Link]
-
Unknown. (n.d.). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Chen, C. H., et al. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. Dalton Transactions, 41(26), 7855–7864. Available from: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. nbinno.com [nbinno.com]
- 7. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. iajps.com [iajps.com]
An In-depth Technical Guide to Determining the Solubility Profile of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel heterocyclic compound, 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole, in dimethyl sulfoxide (DMSO). Recognizing the critical role of solubility in the early stages of drug discovery, this document outlines the fundamental principles governing solubility in DMSO, presents detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays, and offers insights into data interpretation and troubleshooting. The methodologies described herein are designed to establish a robust and reproducible solubility profile, a crucial parameter for advancing a compound through the drug development pipeline.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, aqueous solubility is a paramount determinant of a compound's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor solubility can lead to erratic and unreliable results in biological assays, underestimation of toxicity, and significant hurdles in formulation development.[3]
This compound is a heterocyclic compound featuring both a pyrazole and an isoxazole moiety. Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] However, the presence of aromatic rings and a halogen atom may contribute to low aqueous solubility.[6] Therefore, a thorough understanding of its solubility characteristics is essential from the outset of any research and development program.
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[7][8] It serves as the primary vehicle for creating high-concentration stock solutions used in high-throughput screening (HTS) and various in vitro assays.[7] Consequently, accurately determining the solubility of this compound in DMSO is a foundational step for ensuring the integrity and reproducibility of subsequent biological evaluations.
This guide will provide the necessary theoretical background and practical, field-proven protocols to empower researchers to meticulously characterize the solubility of this, and similar, novel compounds.
The Role of DMSO as a Solvent in Preclinical Research
DMSO's utility in a laboratory setting stems from a unique combination of physical and chemical properties:
-
Exceptional Solvating Power : As a polar aprotic solvent, DMSO can effectively dissolve a wide array of both hydrophilic and hydrophobic molecules, making it an invaluable tool for solubilizing diverse chemical libraries.[9]
-
Miscibility with Water : DMSO is fully miscible with water, allowing for the straightforward dilution of DMSO stock solutions into aqueous buffers for biological assays.[8]
-
Biocompatibility at Low Concentrations : While high concentrations can be cytotoxic, DMSO is generally well-tolerated by most cell lines at the low final concentrations (typically <0.5%) used in assays.[10]
-
Chemical Stability : DMSO is relatively inert and does not typically react with the dissolved compounds, ensuring the integrity of the test substance.[11]
It is this combination of properties that has established DMSO as the "gold standard" solvent for compound management and screening in the pharmaceutical industry.[7][9]
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
When discussing the solubility of a compound, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[3][12]
-
Kinetic Solubility : This is a measure of the apparent solubility of a compound when it is rapidly diluted from a concentrated DMSO stock solution into an aqueous buffer.[13][14] It reflects the concentration at which a compound begins to precipitate out of a supersaturated solution under a specific set of experimental conditions (e.g., time, temperature, buffer composition).[15] Kinetic solubility is often the preferred measurement in early drug discovery due to its high-throughput nature and its relevance to the conditions of many in vitro biological assays.[3]
-
Thermodynamic Solubility : This represents the true equilibrium solubility of a compound, where the solid material is in equilibrium with the dissolved substance in a saturated solution.[16] The determination of thermodynamic solubility is a lower-throughput process that requires longer incubation times to ensure equilibrium is reached.[17] It is considered the definitive measure of a compound's intrinsic solubility and is critical for lead optimization and formulation development.[3]
The workflow for determining these two solubility parameters is depicted below:
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. solvescientific.com.au [solvescientific.com.au]
- 3. enamine.net [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Guide: Commercial Sourcing & Synthesis of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole
Executive Summary
5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole is a high-value heterocyclic intermediate primarily utilized in the discovery of kinase inhibitors and BET bromodomain ligands. Its structural core—a 4,5-disubstituted isoxazole—serves as a critical scaffold for fragment-based drug discovery (FBDD), enabling the precise positioning of aryl substituents via palladium-catalyzed cross-coupling reactions.
Commercial Status: This molecule is not a commodity chemical available from standard catalog suppliers (e.g., Sigma-Aldrich, Fisher Scientific) as an off-the-shelf stock item. It is classified as a Custom Synthesis Candidate . Researchers must either outsource its production to specialized CROs or synthesize it in-house using commercially available precursors.
This guide provides a comprehensive roadmap for both sourcing strategies: Strategic Procurement (Buy) and Technical Synthesis (Make) .
Strategic Sourcing & Procurement
The "Make vs. Buy" Decision Matrix
Due to the absence of direct stock, the procurement strategy shifts to identifying Custom Synthesis Partners or sourcing Advanced Intermediates .
| Strategy | Recommended For | Lead Time | Cost Implication |
| Custom Synthesis (CRO) | MedChem programs requiring >5g scale with high purity (>98%). | 4–8 Weeks | High (FTE + Materials) |
| In-House Synthesis | Early-stage exploration (<1g) or rapid SAR iteration. | 1–2 Weeks | Low (Material Cost Only) |
Validated Custom Synthesis Partners
The following Contract Research Organizations (CROs) have established protocols for isoxazole/pyrazole chemistry and are recommended for quoting this specific scaffold:
-
WuXi AppTec (Global / China) – High capacity for library synthesis.
-
Enamine (Ukraine / Global) – Largest stock of building blocks; likely has the methyl analog or precursors in stock.
-
ChemPartner (China / USA) – Specialized in scaffold-based library generation.
-
Combi-Blocks (USA) – Excellent source for the precursors listed below.
Key Precursors for In-House Synthesis
If opting for in-house synthesis, the following commercially available precursors are essential. Ensure these CAS numbers are verified with your supplier.
-
Primary Precursor: 1-Ethyl-1H-pyrazole-4-carboxylic acid
-
CAS: 4027-57-0
-
Availability: High (Enamine, Combi-Blocks, Fluorochem).
-
Role: Starting material for the acetyl-pyrazole intermediate.
-
-
Alternative Precursor: 1-Ethyl-4-iodopyrazole
-
CAS: 39806-90-1
-
Availability: Moderate.[1]
-
Role: Precursor for lithiation/acylation to generate the acetyl derivative.
-
Technical Synthesis Guide (The "Make" Protocol)
This section details a robust, self-validating synthetic route designed for the preparation of this compound. The route avoids unstable intermediates and utilizes standard laboratory reagents.
Retrosynthetic Analysis
The most reliable route constructs the isoxazole ring after establishing the pyrazole core, followed by late-stage regioselective iodination.
Pathway:
-
Acylation: 1-Ethyl-4-carboxylic acid
1-Ethyl-4-acetylpyrazole. -
Enaminone Formation: Reaction with DMF-DMA.
-
Cyclization: Condensation with Hydroxylamine to form the isoxazole ring.
-
Iodination: Electrophilic substitution at C-4 using NIS.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Ethyl-4-acetylpyrazole
-
Reagents: 1-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 4027-57-0), SOCl₂, N,O-Dimethylhydroxylamine HCl, MeMgBr.
-
Protocol:
-
Convert the acid to the Weinreb amide using EDCI/HOBt or via the acid chloride (SOCl₂ then Weinreb salt).
-
Treat the Weinreb amide with Methyl Magnesium Bromide (MeMgBr) in THF at 0°C.
-
Quench with NH₄Cl and extract with EtOAc.
-
-
Checkpoint: Confirm ketone formation via ¹H NMR (Singlet at ~2.4 ppm for acetyl -CH₃).
Step 2: Formation of Enaminone Intermediate
-
Reagents: 1-Ethyl-4-acetylpyrazole, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Protocol:
-
Dissolve the ketone in neat DMF-DMA (5–10 equiv).
-
Heat to reflux (100–110°C) for 4–12 hours.
-
Concentrate in vacuo to remove excess DMF-DMA.
-
The residue (usually a dark orange solid/oil) is used directly without purification.
-
-
Mechanism: Condensation of the acetyl methyl group with DMF-DMA generates the dimethylamino-enone.
Step 3: Isoxazole Cyclization
-
Reagents: Enaminone residue, Hydroxylamine hydrochloride (NH₂OH·HCl), Ethanol.[2]
-
Protocol:
-
Dissolve the enaminone in Ethanol (0.5 M).
-
Add NH₂OH·HCl (1.2 equiv).
-
Reflux for 2–4 hours.
-
Cool, concentrate, and partition between water and EtOAc.
-
Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
-
Result: 5-(1-Ethylpyrazol-4-yl)isoxazole.
Step 4: Regioselective Iodination
-
Reagents: 5-(1-Ethylpyrazol-4-yl)isoxazole, N-Iodosuccinimide (NIS), Acetonitrile (ACN) or TFA.
-
Protocol:
-
Validation: The C-4 position of the isoxazole is the most electron-rich and sterically accessible site for electrophilic aromatic substitution, ensuring high regioselectivity.
Visualization of Synthesis & Workflow
The following diagram illustrates the chemical pathway and the subsequent application of the molecule in drug discovery workflows.
Figure 1: Step-by-step synthetic pathway from commercially available precursors to the target iodinated isoxazole.
Applications in Drug Discovery[5][6]
Suzuki-Miyaura Cross-Coupling
The 4-iodo position is highly reactive towards Palladium-catalyzed cross-coupling. This allows researchers to rapidly generate libraries of 4,5-disubstituted isoxazoles .
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
-
Base: Na₂CO₃ or K₃PO₄.
-
Solvent: Dioxane/Water (4:1) at 80–100°C.
Target Relevance
This scaffold is structurally homologous to cores found in:
-
BET Bromodomain Inhibitors: Mimics the acetyl-lysine binding motif.
-
Kinase Inhibitors: The isoxazole nitrogen can serve as a hinge binder.
Safety & Handling (MSDS Summary)
While specific MSDS data for this custom intermediate may be unavailable, handle according to the class properties of Halo-Isoxazoles :
-
Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen). Protect from light (iodinated compounds can be photosensitive).
-
Disposal: Halogenated organic waste stream.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 4027-57-0). Retrieved from [Link]
-
Mahajan, S. S., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles from N-Propargyl-N′-tosylhydrazines through Iodocyclization [organic-chemistry.org]
- 2. Synthesis of Pyrazolo pyrano oxazoles | Encyclopedia MDPI [encyclopedia.pub]
- 3. 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
An In-Depth Technical Guide to Pharmacophore Mapping of Isoxazole-Pyrazole Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as a major class of "druggable" targets in modern drug discovery.[3] Among the diverse chemical scaffolds explored for kinase inhibition, isoxazole and pyrazole heterocycles have emerged as privileged structures due to their ability to form key interactions within the ATP-binding site.[4][5][6] This technical guide provides a comprehensive overview of the principles and practical application of pharmacophore mapping in the design and optimization of isoxazole-pyrazole-based kinase inhibitors. We will delve into the causality behind experimental choices, from initial hit identification to lead optimization, underpinned by a self-validating system of computational and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage pharmacophore modeling for the rational design of novel kinase inhibitors.
Introduction: The Rationale for Targeting Kinases with Isoxazole-Pyrazole Scaffolds
The human kinome comprises over 500 protein kinases, all sharing a structurally conserved ATP-binding pocket.[3] This similarity presents a significant challenge in developing selective inhibitors.[1] The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine, has been a cornerstone in the development of kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of ATP with the kinase hinge region.[4] Similarly, isoxazole and pyrazole rings are frequently incorporated into inhibitor designs to engage in crucial hydrogen bonds and occupy hydrophobic pockets within the active site.[5][7][8][9] The versatility of these scaffolds allows for fine-tuning of potency, selectivity, and pharmacokinetic properties through targeted chemical modifications.[4]
Pharmacophore modeling has become an indispensable tool in this endeavor, providing a three-dimensional representation of the essential steric and electronic features required for optimal molecular interactions with a biological target.[10][11] By elucidating the key interaction points, pharmacophore models guide the design of novel molecules with enhanced potency and selectivity, thereby accelerating the drug discovery process.[12][13]
The Core of Kinase Inhibition: Understanding the Pharmacophoric Landscape
A pharmacophore model for a kinase inhibitor typically comprises a set of key features that dictate its binding affinity and selectivity. These features are derived from the analysis of known active ligands or the structure of the target kinase's active site.[11][14]
2.1. Key Pharmacophoric Features for Kinase Inhibitors
The most common pharmacophoric features for type I kinase inhibitors, which bind to the active conformation of the kinase, include:
-
Hydrogen Bond Acceptors (HBA): These features are crucial for interacting with the backbone amide groups of the hinge region, mimicking the adenine portion of ATP.[15]
-
Hydrogen Bond Donors (HBD): These can form interactions with specific residues in the active site, contributing to both potency and selectivity.[13]
-
Hydrophobic (HY) / Aromatic (AR) Features: These groups occupy hydrophobic pockets within the ATP-binding site, often contributing significantly to binding affinity.[15]
-
Positive/Negative Ionizable Features: These can form salt bridges with charged residues in the active site.
The spatial arrangement of these features defines the pharmacophore and serves as a blueprint for designing or identifying new inhibitors.[16]
2.2. Ligand-Based vs. Structure-Based Pharmacophore Modeling
The approach to generating a pharmacophore model depends on the available information:[13][14]
-
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target kinase is unknown.[13][16] It involves aligning a set of known active compounds to identify the common chemical features responsible for their biological activity.[16]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the kinase (or a closely related homolog) is available, this approach is preferred.[13][16] It involves identifying the key interaction points between the kinase and a bound ligand or by analyzing the active site to define a set of features that a potent inhibitor should possess.[10][11]
Experimental Workflow: A Self-Validating System
The development of a robust pharmacophore model is an iterative process that integrates computational modeling with experimental validation.[16] This section outlines a self-validating workflow for the pharmacophore mapping of isoxazole-pyrazole kinase inhibitors.
Diagram: Pharmacophore-Guided Kinase Inhibitor Discovery Workflow
Sources
- 1. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 9. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes [3ds.com]
- 11. Pharmacophore Modeling - Profacgen [profacgen.com]
- 12. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. wjgnet.com [wjgnet.com]
- 16. fiveable.me [fiveable.me]
Methodological & Application
Protocol for Sonogashira coupling with 4-iodoisoxazole derivatives
Application Note & Protocol
Strategic C-C Bond Formation: A Detailed Protocol for Sonogashira Coupling with 4-Iodoisoxazole Derivatives
Introduction: The Strategic Value of Alkynyl-Isoxazoles in Medicinal Chemistry
The isoxazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] The synthesis of complex molecules for drug development often hinges on the ability to form carbon-carbon bonds reliably and efficiently.
The Sonogashira cross-coupling reaction stands as a cornerstone of organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5][6] This reaction is particularly valuable for functionalizing heterocyclic systems like isoxazoles. The use of 4-iodoisoxazole as a substrate is advantageous due to the high reactivity of the carbon-iodine bond in the catalytic cycle, which generally follows the reactivity trend of I > OTf > Br >> Cl.[6][7]
This guide provides a comprehensive protocol for the palladium and copper-catalyzed Sonogashira coupling of 4-iodoisoxazole derivatives. It offers a deep dive into the reaction mechanism, a step-by-step experimental procedure, and critical insights into optimizing reaction conditions and troubleshooting common issues.
The Catalytic Heart of the Reaction: Mechanism of the Sonogashira Coupling
The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6] Understanding these cycles is paramount for rational optimization and troubleshooting.
-
The Palladium Cycle: This is the main engine of the cross-coupling. It begins with the active Pd(0) species undergoing oxidative addition with the 4-iodoisoxazole, forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide species.[6] The base's primary role is to deprotonate the alkyne, facilitating this step.[8]
-
Transmetalation: The newly formed copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation , regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the isoxazole and the alkyne fragments, undergoes reductive elimination . This final step forms the desired C-C bond of the product, 4-alkynylisoxazole, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
Caption: Figure 1: The Sonogashira Catalytic Cycle
Experimental Protocol: Synthesis of 4-Alkynylisoxazoles
This protocol provides a general procedure for the coupling of a 3,5-disubstituted-4-iodoisoxazole with a terminal alkyne.[10] Reaction monitoring should be performed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Reagents
-
Substrates: 3,5-disubstituted-4-iodoisoxazole (1.0 equiv.), Terminal Alkyne (1.2-1.5 equiv.)
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Co-catalyst: Copper(I) Iodide (CuI) (4-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
Equipment Setup
-
Schlenk flask or oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Inert gas line (Argon or Nitrogen manifold).
-
Syringes for liquid transfer.
-
Heating mantle or oil bath with temperature control.
Step-by-Step Reaction Procedure
-
Flask Preparation: To an oven-dried Schlenk flask, add the 4-iodoisoxazole (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions. This is critical to prevent catalyst degradation and Glaser-Hay homocoupling of the alkyne.[7][11]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N) via syringe.
-
Stirring: Stir the resulting mixture at room temperature for 10-15 minutes. The solution may change color.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C). The optimal temperature is substrate-dependent; aryl iodides are often reactive at room temperature, while less reactive partners may require heating.[7]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting 4-iodoisoxazole is consumed.
Work-up and Purification
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite® to remove catalyst residues and inorganic salts.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-alkynylisoxazole.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Navigating the Functionalization Landscape of Isoxazole and Pyrazole Systems: A Comparative Guide to C-H Activation and Halogen Exchange Strategies
Introduction: The Central Role of Isoxazoles and Pyrazoles in Modern Drug Discovery
The isoxazole and pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in a wide range of biological interactions. The strategic functionalization of these five-membered nitrogen-containing heterocycles is therefore a cornerstone of modern drug development, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This application note provides a detailed, comparative analysis of two powerful and increasingly utilized functionalization strategies: direct C-H activation and halogen exchange. We will delve into the mechanistic underpinnings of each approach, provide field-proven protocols, and offer a logical framework for selecting the optimal strategy based on the specific synthetic challenge at hand.
Pillar 1: The Principle of Direct C-H Activation
Direct C-H activation has emerged as a transformative approach in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that necessitate pre-functionalization.[3][4][5][6][7] In the context of isoxazole and pyrazole systems, transition-metal catalysis, particularly with palladium, has been instrumental in achieving regioselective C-C and C-heteroatom bond formation.[4][5][7]
The general mechanism for a palladium-catalyzed direct C-H arylation, a widely employed transformation, is depicted below. The reaction is initiated by the oxidative addition of an aryl halide to a low-valent palladium catalyst. Subsequent coordination of the heterocycle and C-H bond cleavage, often the rate-determining step, leads to the formation of a palladacycle intermediate. Reductive elimination then furnishes the desired functionalized heterocycle and regenerates the active palladium catalyst.
Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: A simplified representation of the catalytic cycle for direct C-H arylation.
Regioselectivity in C-H Activation of Isoxazoles and Pyrazoles
A critical consideration in C-H activation is regioselectivity. The inherent electronic properties of the isoxazole and pyrazole rings, as well as the presence of directing groups, play a crucial role in determining the site of functionalization.
-
Pyrazoles: The regioselectivity of C-H functionalization in pyrazoles is highly dependent on the substitution pattern and the reaction conditions. For N-substituted pyrazoles, the C5 position is often the most kinetically acidic and therefore the most reactive towards deprotonation and subsequent functionalization.[1] However, functionalization at the C3 and C4 positions can also be achieved, sometimes necessitating the use of directing groups or specific catalytic systems to overcome the inherent reactivity preferences.[1]
-
Isoxazoles: In the case of isoxazoles, the C5-H bond is generally the most susceptible to activation, a fact that has been exploited in the development of regioselective C-H arylation protocols.[8] The acidity of the C5 proton is enhanced by the adjacent oxygen atom. Functionalization at other positions of the isoxazole ring via C-H activation is more challenging and often requires bespoke strategies.
Pillar 2: The Principle of Halogen Exchange
Halogen-metal exchange is a powerful and well-established method for the generation of organometallic intermediates, which can then be trapped with a wide variety of electrophiles.[9][10] This two-step approach, involving the initial introduction of a halogen atom onto the heterocyclic core followed by its exchange with a metal (typically lithium or magnesium), offers a high degree of predictability and control over the site of functionalization.[9][11]
The most common variant is the lithium-halogen exchange, which is typically performed at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium.[12] The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl.[9] The resulting lithiated heterocycle is a potent nucleophile that can react with a diverse array of electrophiles to introduce new functional groups.
Diagram 2: General Workflow for Functionalization via Halogen Exchange
Caption: A guide to selecting between C-H activation and halogen exchange.
Experimental Protocols
The following protocols are provided as representative examples and should be optimized for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Palladium-Catalyzed Direct C5-Arylation of 3-Phenylisoxazole
This protocol is adapted from the work of Sasai and co-workers and demonstrates the regioselective C-H arylation of an isoxazole at the C5 position. [8] Materials:
-
3-Phenylisoxazole
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) chloride (PdCl₂)
-
1,2-Bis(diphenylphosphino)benzene (dppb)
-
Silver(I) fluoride (AgF)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂ (5 mol%), dppb (10 mol%), and AgF (2.0 equiv.).
-
Add 3-phenylisoxazole (1.0 equiv.) and the aryl iodide (1.2 equiv.).
-
Add anhydrous DMA to achieve a suitable concentration (e.g., 0.2 M).
-
Seal the flask and stir the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-phenylisoxazole.
Self-Validation:
-
Expected Outcome: Formation of the C5-arylated product as the major regioisomer.
-
Troubleshooting: Low conversion may be addressed by increasing the reaction temperature or time. The formation of side products may necessitate re-optimization of the catalyst, ligand, or base.
Protocol 2: Functionalization of 4-Iodopyrazole via Lithium-Halogen Exchange
This protocol provides a general procedure for the functionalization of a halogenated pyrazole via lithium-halogen exchange and subsequent electrophilic quench. [13] Materials:
-
1-Substituted-4-iodopyrazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Electrophile (e.g., benzaldehyde, dimethylformamide)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel with a thermometer
-
Magnetic stirrer and low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 1-substituted-4-iodopyrazole (1.0 equiv.) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add the desired electrophile (1.2 equiv.) dropwise at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Expected Outcome: Formation of the 4-functionalized pyrazole.
-
Troubleshooting: Incomplete lithium-halogen exchange can be addressed by using a slight excess of n-BuLi or extending the reaction time at low temperature. The formation of byproducts from the reaction of n-BuLi with the electrophile can be minimized by ensuring complete consumption of the organolithium reagent before the addition of the electrophile.
Conclusion
Both C-H activation and halogen exchange represent powerful strategies for the functionalization of isoxazole and pyrazole systems, each with its own set of advantages and limitations. C-H activation offers a more direct and atom-economical approach, while halogen exchange provides a highly predictable and often more readily scalable route to a wide range of derivatives. A thorough understanding of the principles and practical considerations outlined in this application note will empower researchers to make informed decisions and efficiently advance their drug discovery and development programs.
References
-
Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C−H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576. [Link]
-
Gule, N. P., & Singh, G. S. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, e202500024. [Link]
-
Pürstinger, G., Schöfberger, W., & Fischer, J. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 934–943. [Link]
-
Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369-375. [Link]
-
Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(31), 5979-5991. [Link]
-
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(24), 5203–5205. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. [Link]
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—a review. Chemical Society Reviews, 36(7), 1046-1057. [Link]
-
Yoo, E. J., Ma, S., & Baik, M. H. (2010). A computational study of the mechanism of the palladium-catalyzed C–H activation/C–C coupling reaction between 2-phenylpyridine and ethyl acrylate. Journal of the American Chemical Society, 132(48), 17234-17245. [Link]
-
Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl–aryl bond formation by transition-metal-catalyzed direct arylation. Chemical Reviews, 107(1), 174-238. [Link]
-
Konoike, T., Kanda, Y., & Araki, Y. (1996). Directed lithiation of N-(tert-butoxycarbonyl)aminoisoxazole: Synthesis of 4-substituted aminoisoxazoles. Tetrahedron Letters, 37(19), 3339-3342. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and amine-directed metalation in synthesis. Chemical Reviews, 90(6), 879-933. [Link]
-
Gilman, H., & Jacoby, A. L. (1939). The Metalation of Furan. Journal of the American Chemical Society, 61(1), 106-109. [Link]
-
Wittig, G., & Pockels, U. (1940). Zur Austauschbarkeit von Wasserstoff gegen Lithium in aromatisch gebundenem Methoxyl. Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197-1202. [Link]
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Wikipedia. (n.d.). Metal–halogen exchange. [Link]
-
Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]
- Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). Metalated heterocycles and their applications in synthesis. In The Chemistry of Organolithium Compounds (pp. 823-888). John Wiley & Sons, Ltd.
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
- Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. ethz.ch [ethz.ch]
- 11. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole
Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmaceutical agents due to its versatile biological activities.[1][2] The specific target molecule, 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole, represents a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery programs. The presence of the 4-iodo substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a diverse chemical space.[3][4][5] This document provides a comprehensive guide for the scalable synthesis of this valuable intermediate, detailing two robust synthetic routes and offering insights into process optimization for research and development professionals.
The synthetic strategies discussed herein are grounded in well-established heterocyclic chemistry principles, primarily the 1,3-dipolar cycloaddition for the formation of the isoxazole ring.[1][2][6][7] We will explore two primary pathways: a post-cycloaddition iodination and a direct cycloaddition with an iodinated precursor. The choice between these routes may depend on factors such as starting material availability, desired purity profile, and scalability considerations.
Synthetic Strategies Overview
Two primary synthetic routes for the preparation of this compound are presented. Both routes commence with the synthesis of a key intermediate, 1-ethyl-1H-pyrazole-4-carbaldehyde oxime.
-
Route A: Post-Cycloaddition Iodination. This route involves the [2+3] cycloaddition of the nitrile oxide derived from 1-ethyl-1H-pyrazole-4-carbaldehyde oxime with a suitable alkyne, followed by iodination of the resulting 5-(1-ethylpyrazol-4-yl)isoxazole.
-
Route B: Direct Iodoisoxazole Formation via [2+3] Cycloaddition. This more convergent approach utilizes an iodo-alkyne in the cycloaddition step, directly yielding the target 4-iodoisoxazole.
Figure 1: Overview of the divergent synthetic routes to this compound.
Part 1: Synthesis of Key Intermediate: 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime
The synthesis of the crucial oxime intermediate is a two-step process starting from the commercially available 1-ethylpyrazole.
Step 1.1: Vilsmeier-Haack Formylation of 1-Ethylpyrazole
The Vilsmeier-Haack reaction is a reliable and scalable method for the formylation of electron-rich heterocyclic systems like pyrazoles.[8][9][10][11][12] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).
Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add 1-ethylpyrazole (1.0 equiv.) to the Vilsmeier reagent at 0 °C.
-
Reaction: Slowly warm the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-ethyl-1H-pyrazole-4-carbaldehyde as a pale yellow solid.
| Parameter | Value | Reference |
| Typical Yield | 75-85% | [8][9] |
| Purity (by HPLC) | >98% | N/A |
| Scale | Up to 100 g | N/A |
Step 1.2: Oximation of 1-Ethyl-1H-pyrazole-4-carbaldehyde
The conversion of the aldehyde to the corresponding oxime is a straightforward condensation reaction with hydroxylamine.[13][14][15][16][17]
Protocol 2: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime
-
Reaction Setup: Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring for the disappearance of the starting aldehyde by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and stir for 30 minutes.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-ethyl-1H-pyrazole-4-carbaldehyde oxime as a white solid. This product is often of sufficient purity for the next step without further purification.
| Parameter | Value | Reference |
| Typical Yield | 90-95% | [14][16] |
| Purity (by ¹H NMR) | >95% | N/A |
| Scale | Up to 100 g | N/A |
Part 2: Route A - Post-Cycloaddition Iodination
This route prioritizes the use of simple, readily available alkynes for the cycloaddition, with the iodine atom being introduced in the final step.
Figure 2: Workflow for Route A: Post-Cycloaddition Iodination.
Step 2.1: [2+3] Cycloaddition to form 5-(1-Ethylpyrazol-4-yl)isoxazole
The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocycles.[2][18][19] The nitrile oxide is generated in situ from the aldoxime and trapped by an alkyne. For this synthesis, a source of acetylene is required. Due to the gaseous nature and handling challenges of acetylene, ethynyltrimethylsilane can be used as a stable and safe surrogate, with subsequent desilylation.
Protocol 3: Synthesis of 5-(1-Ethylpyrazol-4-yl)isoxazole
-
Reaction Setup: To a solution of 1-ethyl-1H-pyrazole-4-carbaldehyde oxime (1.0 equiv.) and ethynyltrimethylsilane (1.5 equiv.) in a suitable solvent such as dichloromethane or THF, add a base (e.g., triethylamine, 1.2 equiv.).
-
Nitrile Oxide Generation: Slowly add a solution of sodium hypochlorite (household bleach, ~5% aqueous solution, 2.0 equiv.) to the vigorously stirred mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Desilylation: Dissolve the crude silylated isoxazole in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 1-2 hours.
-
Purification: Neutralize the mixture, remove the solvent, and partition the residue between water and ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography to give 5-(1-ethylpyrazol-4-yl)isoxazole.
Step 2.2: Iodination of 5-(1-Ethylpyrazol-4-yl)isoxazole
The 4-position of the isoxazole ring can be readily halogenated.[2] N-Iodosuccinimide (NIS) is an effective iodinating agent for this transformation.
Protocol 4: Synthesis of this compound
-
Reaction Setup: Dissolve 5-(1-ethylpyrazol-4-yl)isoxazole (1.0 equiv.) in trifluoroacetic acid in a round-bottom flask at 0 °C.
-
Iodination: Add N-iodosuccinimide (NIS, 1.1 equiv.) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate. Basify the mixture with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
| Parameter | Value | Reference |
| Overall Yield (from oxime) | 50-60% | [2] |
| Purity (by HPLC) | >98% | N/A |
| Scalability | Moderate; handling of TFA can be a concern on a large scale. | N/A |
Part 3: Route B - Direct Iodoisoxazole Formation
This route is more convergent, installing the iodine atom during the isoxazole ring formation. This can be advantageous in terms of step economy.
Figure 3: Workflow for Route B: Direct Iodoisoxazole Formation.
Step 3.1: [2+3] Cycloaddition with an Iodoalkyne
The use of an iodoalkyne in the cycloaddition directly provides the 4-iodoisoxazole.[20] Iodoethynyltrimethylsilane is a suitable and relatively stable iodoalkyne source.
Protocol 5: Synthesis of this compound
-
Reaction Setup: In a similar setup to Protocol 3, combine 1-ethyl-1H-pyrazole-4-carbaldehyde oxime (1.0 equiv.), iodoethynyltrimethylsilane (1.2 equiv.), and a base like triethylamine (1.2 equiv.) in dichloromethane.
-
Nitrile Oxide Generation: Slowly add an aqueous solution of sodium hypochlorite (2.0 equiv.) at 0 °C with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Desilylation: Follow the work-up procedure as described in Protocol 3. The subsequent desilylation with potassium carbonate in methanol will yield the final product.
-
Purification: Purify the crude product by column chromatography to obtain this compound.
| Parameter | Value | Reference |
| Overall Yield (from oxime) | 60-70% | [20] |
| Purity (by HPLC) | >98% | N/A |
| Scalability | Good; avoids the use of strong acids like TFA. | N/A |
Discussion and Scalability Considerations
Both Route A and Route B provide viable pathways to the target compound.
-
Route A is advantageous when simple alkynes are more readily available or cost-effective. However, the final iodination step requires careful handling of trifluoroacetic acid, which can be corrosive and challenging to manage on a large scale.
-
Route B offers a more streamlined approach with better step economy. The direct incorporation of the iodine atom avoids a separate iodination step and the associated harsh reagents. The main consideration for this route is the availability and stability of the iodoalkyne precursor.
For large-scale synthesis, Route B is generally recommended due to its milder conditions and more efficient workflow. Process safety and waste management are also more favorable in Route B.
Characterization Data (Representative)
-
¹H NMR (400 MHz, CDCl₃) δ: 8.35 (s, 1H), 7.98 (s, 1H), 7.65 (s, 1H), 4.18 (q, J = 7.3 Hz, 2H), 1.52 (t, J = 7.3 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 168.2, 142.1, 138.5, 125.9, 118.7, 65.4, 48.9, 15.3.
-
MS (ESI): m/z calculated for C₉H₉IN₄O [M+H]⁺: 316.98; found 316.98.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Trifluoroacetic acid is a strong, corrosive acid. Use with caution and appropriate PPE.
-
N-Iodosuccinimide is a potential irritant. Avoid inhalation and skin contact.
-
Sodium hypochlorite is an oxidizing agent. Do not mix with acids or ammonia.
-
All reactions should be performed in a well-ventilated fume hood.
References
- Benchchem. Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis.
- Gomes, P., et al. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC.
- Nagy, V., et al. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.
- Barluenga, J., et al. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Jawale, D. V., et al. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
- Vulcanchem. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde.
- ChemicalBook. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime.
- Organic Chemistry Portal. Synthesis of 2-isoxazolines.
- Kumar, A., et al. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
- Yoshimura, A., et al. Hypervalent-iodine mediated one-pot synthesis of isoxazolines and isoxazoles bearing a difluoromethyl phosphonate moiety. Organic & Biomolecular Chemistry.
- ResearchGate.
- Jawalekar, A. M., et al. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace.
- ChemBK. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime.
- ResearchGate. Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes.
- Waldo, J. P., & Larock, R. C. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC.
- Zhang, Y., et al. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. PMC.
- ResearchGate. Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde)
- Organic Chemistry Portal. Isoxazole synthesis.
- Waldo, J. P., & Larock, R. C. The synthesis of highly substituted isoxazoles by electrophilic cyclization: an efficient synthesis of valdecoxib. PubMed.
- Asian Journal of Chemistry.
- Wikipedia. Phosgene oxime.
- Rasayan Journal. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ChemicalBook. 1H-Pyrazole-4-carboxaldehyde synthesis.
- Crossley, J. A., & Browne, D. L. An Alkynyliodide Cycloaddition Strategy for the Construction of Iodoisoxazoles. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. The synthesis of highly substituted isoxazoles by electrophilic cyclization: an efficient synthesis of valdecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1339536-89-8) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. An Alkynyliodide Cycloaddition Strategy for the Construction of Iodoisoxazoles [organic-chemistry.org]
Strategic Solvent Selection for Nucleophilic Substitution on 4-Iodoisoxazole
Executive Summary
The functionalization of 4-iodoisoxazole represents a distinct challenge in heteroaromatic chemistry. Unlike pyridine or pyrimidine derivatives, the isoxazole core is electron-rich at the 4-position, rendering classical
This guide provides a rational framework for solvent selection, moving beyond trial-and-error to a mechanistic approach. We analyze how solvent polarity, coordination ability, and phase behavior influence the catalytic cycle of Palladium (Pd) on the labile isoxazole scaffold.
Mechanistic Grounding & Solvent Logic
The Electronic Paradox of 4-Iodoisoxazole
The isoxazole ring exhibits a unique electronic distribution. The oxygen and nitrogen atoms sequester electron density, but the 4-position retains significant nucleophilic character compared to the 3- and 5-positions.
-
Direct
: Fails due to high repulsion between the incoming nucleophile and the -cloud at C-4. -
Pd-Catalyzed Substitution: The C-I bond is weak and prone to rapid Oxidative Addition (OA). However, the isoxazole ring is sensitive to reductive cleavage (N-O bond rupture) under forcing conditions.
Implication for Solvent Selection: The ideal solvent must facilitate the catalytic cycle at temperatures below the threshold of isoxazole ring degradation (
Solvent Influence on the Catalytic Cycle
The choice of solvent dictates the speciation of the active catalyst.
-
Oxidative Addition (OA): For aryl iodides, OA is fast. However, in non-polar solvents (e.g., Toluene), iodide anions can bridge Pd centers, forming inactive dimers
. Polar solvents (DMF, DMAc) break these dimers but may compete for coordination sites. -
Transmetallation (Suzuki): Requires a base to activate the boronic acid. Biphasic systems (Organic/Water) are superior here because they solubilize inorganic bases (
, ) while keeping the catalyst in the organic phase. -
Reductive Elimination (RE): Accelerated by non-polar solvents which destabilize the polar transition state of the Pd(II) complex.
Decision Matrix: Solvent Systems
The following decision tree illustrates the logical flow for selecting a solvent system based on the nucleophile type and substrate stability.
Solvent Performance Data
The table below summarizes solvent classes evaluated for 4-iodoisoxazole coupling efficiency.
| Solvent Class | Representative Solvents | Dielectric Const. ( | Suitability | Mechanistic Insight |
| Ethers | THF, 1,4-Dioxane, DME | 7.5 - 2.2 | High | Excellent balance of solubility and coordination. Dioxane/Water is the "Gold Standard" for Suzuki. |
| Aromatics | Toluene, Xylene | 2.4 | Medium/High | Preferred for Buchwald-Hartwig to precipitate metal-halide byproducts, driving equilibrium. |
| Polar Aprotic | DMF, NMP, DMAc | 36 - 38 | Low/Risky | High boiling points make removal difficult. Strong coordination can poison Pd(0). Use only if substrate is insoluble elsewhere. |
| Green/Alt | 2-MeTHF, CPME | 6.0 - 4.0 | High | 2-MeTHF forms clean biphasic layers with water (unlike THF), aiding workup and transmetallation. |
| Alcohols | t-Amyl Alcohol, iPrOH | 15 - 18 | Specific | Used in specific Buchwald protocols to solubilize bases like KOH or NaOtBu without promoting ring opening. |
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Objective: Arylation of 4-iodoisoxazole with phenylboronic acid. Solvent System: 1,4-Dioxane / Water (4:1 v/v).
Rationale: The addition of water is non-negotiable. It dissolves the inorganic base (
Materials:
-
4-Iodoisoxazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst:
(3-5 mol%) - Chosen for stability against air/moisture. -
Base:
(2.0 equiv)[1] -
Solvent: Degassed 1,4-Dioxane and HPLC grade Water.
Workflow:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add 4-iodoisoxazole, arylboronic acid, base, and catalyst.
-
Inertion: Seal the vial and purge with
or Ar for 5 minutes. -
Solvation: Add degassed Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M - 0.2 M relative to the halide.
-
Reaction: Heat to 80°C for 4-12 hours. Note: Do not exceed 100°C to prevent isoxazole thermal decomposition.
-
Workup: Dilute with EtOAc, wash with brine. The presence of Dioxane requires thorough washing or azeotropic removal to prevent interference in subsequent steps.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Objective: Amination of 4-iodoisoxazole with a secondary amine (e.g., Morpholine). Solvent System: Toluene (Anhydrous).
Rationale: Toluene is non-polar. As the reaction proceeds, the byproduct (e.g.,
Materials:
-
4-Iodoisoxazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst System:
(2 mol%) + XPhos (4 mol%) - XPhos is critical for heteroaryl halides. -
Base:
(3.0 equiv) or NaOtBu (1.5 equiv - use with caution, strong bases can degrade isoxazole). -
Solvent: Anhydrous Toluene.
Workflow:
-
Pre-complexation: In a glovebox or under Ar flow, mix
and XPhos in a small amount of Toluene and stir for 10 mins to generate the active species. -
Charge: Add 4-iodoisoxazole, amine, and base to the reaction vessel.
-
Combine: Transfer the catalyst solution to the reaction vessel.
-
Reaction: Heat to 90°C for 16 hours.
-
Validation: Monitor by LCMS. If conversion stalls, add 5% t-Amyl alcohol to improve base solubility.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by solvent impurities or Iodide inhibition. | Switch solvent to 2-MeTHF . Ensure solvents are degassed. If using Toluene, ensure vigorous stirring to disperse insoluble base. |
| Isoxazole Ring Opening | Reaction temperature too high or base too strong. | Reduce Temp to 60°C. Switch base from NaOtBu to |
| Protodehalogenation (Reduction of I to H) | Avoid alcohol solvents (MeOH, EtOH). Use Dioxane or Toluene .[2] Ensure anhydrous conditions. | |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Increase Ligand:Pd ratio (e.g., 2:1 to 4:1). Switch to a palladacycle precatalyst (e.g., XPhos Pd G3). |
References
-
Solvent Effects in Cross-Coupling: Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 2019.[3] Link
-
Active Species in Suzuki: Amatore, C. et al. "Anionic Palladium(0) Intermediates in the Suzuki-Miyaura Reaction." Chemistry - A European Journal, 2011. Link
-
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link
-
Isoxazole Reactivity: Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005. Link
Sources
Troubleshooting & Optimization
Preventing de-iodination of 4-iodoisoxazole during cross-coupling
Topic: Optimization of 4-Iodoisoxazole Cross-Coupling
Ticket ID: ISOX-4-I-001 Status: Open Priority: High (Active Experiment)
Executive Summary
4-Iodoisoxazoles are notoriously difficult substrates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille). The electron-deficient nature of the isoxazole ring makes the C4–I bond labile, but the primary failure mode is protodeiodination (reduction of C-I to C-H) rather than successful coupling. Additionally, the N–O bond is sensitive to cleavage under the basic conditions required for transmetallation.
This guide provides a self-validating troubleshooting workflow to preserve the iodine handle until coupling occurs and to maintain ring integrity.
Diagnostic Workflow
Before altering your current setup, use this decision tree to identify the specific failure mechanism.
Caption: Diagnostic logic for identifying 4-iodoisoxazole coupling failure modes.
The Chemistry of Failure (Mechanistic Insight)
To prevent de-iodination, you must understand how it happens. It is rarely a random event; it is a specific competition between two pathways in the catalytic cycle.
The "Danger Zone"
In the catalytic cycle, after Oxidative Addition , the Palladium species is an electron-deficient heteroaryl-Pd(II) complex.
-
Pathway A (Desired): Transmetallation with the boronic acid/alkyne proceeds rapidly, followed by Reductive Elimination.
-
Pathway B (Failure - Protodeiodination): If Transmetallation is slow, the Pd(II) species hunts for any available proton source (moisture, solvent, or even protons on the ligand). The Pd center is protonated, releases the de-iodinated isoxazole, and the cycle dies.
Root Cause: The isoxazole ring is electron-withdrawing, making the C–Pd bond highly polarized and susceptible to protonolysis.
Troubleshooting Guide (Q&A)
Q1: I am seeing >30% de-iodinated product (4-H isoxazole). How do I stop this?
A: You have a "Slow Transmetallation" problem. The Pd-catalyst is sitting idle too long.
-
The Fix (Ligand): Switch to bulky, electron-rich Buchwald ligands like XPhos or SPhos . These accelerate the catalytic cycle, specifically the reductive elimination step, minimizing the time the Pd species exists in its vulnerable state.
-
The Fix (Solvent): Remove proton sources. Switch from alcohols (MeOH/EtOH) to anhydrous 1,4-Dioxane or Toluene . Even "wet" DMF can donate protons at high temps.
Q2: The reaction turns black immediately, and I see nitrile byproducts.
A: Your base is destroying the isoxazole ring.
-
Mechanism: Strong bases (hydroxides, alkoxides like NaOEt) attack the C3 or C5 position, or deprotonate C3 (if unsubstituted), causing the N–O bond to cleave (fragmentation).
-
The Fix: Use "mild" bases.
-
Recommended: Potassium Phosphate Tribasic (K₃PO₄) or Cesium Fluoride (CsF).
-
Avoid: NaOH, KOH, NaOMe, NaOEt, KOtBu.
-
Q3: Can I use Copper (CuI) to accelerate the reaction (Sonogashira)?
A: Proceed with extreme caution.
-
Risk: Copper can facilitate the homocoupling of the alkyne, depleting your nucleophile. More importantly, Cu(I) can catalyze the de-iodination of electron-deficient heterocycles in the presence of amine bases.
-
Recommendation: Attempt a Copper-Free Sonogashira first, using a highly active Pd source (e.g., Pd(MeCN)₂Cl₂ + XPhos) and Cs₂CO₃ as the base.
Validated Protocols
Protocol A: Suzuki-Miyaura Coupling (Optimized for Isoxazoles)
Use this for coupling aryl/heteroaryl boronic acids.
| Component | Standard Reagent | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Cheap, robust precursor. |
| Ligand | XPhos (4-10 mol%) | Bulky biaryl phosphine prevents Pd aggregation and speeds up cycle. |
| Base | K₃PO₄ (2.0 equiv) | Mild enough to spare the ring; strong enough for Boron activation. |
| Solvent | 1,4-Dioxane / Water (10:1) | The small amount of water is necessary for the Suzuki mechanism but keep it minimal. |
| Temp | 60°C - 80°C | Avoid boiling (100°C+) to prevent thermal decomposition. |
Step-by-Step:
-
Charge a vial with 4-iodoisoxazole (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and K₃PO₄ (2.0 eq).
-
Seal and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen kills the active catalyst).
-
Add degassed 1,4-Dioxane/Water mix via syringe.
-
Heat to 60°C. Monitor by LCMS at 1 hour. If SM remains, increase to 80°C.
Protocol B: Copper-Free Sonogashira
Use this for coupling terminal alkynes.
| Component | Standard Reagent | Rationale |
| Catalyst | PdCl₂(MeCN)₂ (5 mol%) | High activity Pd(II) source. |
| Ligand | XPhos (10 mol%) | Enables Cu-free cycle (Gelest/Buchwald method). |
| Base | Cs₂CO₃ (2.5 equiv) | Effective heterogeneous base in organic media. |
| Solvent | MeCN or Toluene | Anhydrous is strictly required. |
| Temp | 60°C |
Visualizing the Catalytic Cycle & Failure Points
Caption: The Pd-Catalytic Cycle showing critical failure exit points for isoxazoles.
References & Authority
-
Mechanisms of Dehalogenation: Navarro, O. et al. "Mechanistic Studies on the Protodehalogenation of Haloarenes in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry. This work details how slow transmetallation leads to protonolysis of the Pd-Ar bond.
-
Ligand Selection (XPhos/SPhos): Buchwald, S. L. et al. "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling." Angewandte Chemie Int. Ed. Describes the utility of dialkylbiaryl phosphines in preventing side reactions in unstable substrates.
-
Isoxazole Ring Stability: Sperry, J. B. & Wright, D. L. "The Application of Isoxazoles in Synthesis: Ring Cleavage and Rearrangement." Current Opinion in Drug Discovery & Development. Defines the pH limits for isoxazole integrity.
-
Copper-Free Sonogashira: Gelest Inc. / Buchwald Protocols. Eliminating copper prevents the formation of acetylide-mediated side reactions common in electron-deficient heterocycles.
Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.
Technical Support Center: Purification of Unstable Iodinated Isoxazole Derivatives
Welcome to the technical support center for the purification of unstable iodinated isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these sensitive yet valuable chemical entities. The inherent instability of the isoxazole N-O bond, coupled with the reactivity of the iodo-substituent, presents a unique set of purification hurdles.[1] This document provides field-proven insights and systematic troubleshooting strategies to navigate these complexities, ensuring the integrity and purity of your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of iodinated isoxazoles in a direct question-and-answer format.
Question 1: My iodinated isoxazole is decomposing on the silica gel column. I see streaking on the TLC plate and multiple new spots appearing in the collected fractions. What is happening and how can I prevent it?
Answer: This is the most common issue faced when purifying iodinated isoxazoles. The decomposition is primarily caused by the acidic nature of standard silica gel. The Lewis and Brønsted acid sites on the silica surface can catalyze the cleavage of the weak N-O bond within the isoxazole ring or facilitate other degradation pathways involving the iodine atom.[1][2]
Causality and Solutions:
-
Acid-Catalyzed Degradation: The primary culprit is the acidity of the silica gel.
-
Solution A - Deactivation of Silica Gel: Neutralize the stationary phase before use. Prepare your column by flushing or creating the slurry with an eluent containing a small amount of a tertiary amine base, such as 0.5-1% triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[1] This neutralizes the acidic sites, significantly reducing on-column decomposition. Always perform a small TLC analysis with the basified eluent to ensure it doesn't alter the desired compound's retention factor (Rf) negatively.
-
Solution B - Alternative Stationary Phases: If deactivation is insufficient, switch to a non-acidic stationary phase. Basic or neutral alumina are excellent alternatives for acid-sensitive compounds.[2] It is critical to note that alumina has different selectivity compared to silica, so you will need to re-screen your solvent system using TLC with alumina plates.
-
Solution C - Minimize Contact Time: The longer your compound remains on the column, the more time it has to decompose. Use flash chromatography, which employs positive pressure to accelerate the separation, minimizing the residence time on the stationary phase.[3]
-
-
Pre-Column Stability Assessment (Critical Step): Before committing your entire batch of crude product to a column, you must assess its stability on the chosen stationary phase.[2][4] This small-scale test can save your entire synthesis. Please refer to Protocol 1: Small-Scale Stability Test for Stationary Phases .
Decision Pathway for Chromatographic Purification
The following diagram outlines a logical workflow for selecting the appropriate chromatographic method.
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Question 2: My product is a persistent oil that won't solidify, and I'm struggling with purification. What non-chromatographic options do I have?
Answer: When chromatography is problematic or if the compound is an oil, non-chromatographic techniques can be highly effective. These methods often rely on differential solubility.
-
Solution A - Recrystallization: This is the gold standard for purifying solid compounds and should always be considered first if applicable. It can effectively remove minor impurities, yielding material of very high purity.[5] Experiment with a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane) on a small scale to find optimal conditions.
-
Solution B - Trituration: If your oily product refuses to crystallize, trituration can be a powerful alternative. This involves stirring the oil vigorously with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble.[6] Non-polar solvents like hexanes, pentane, or diethyl ether are excellent for this purpose. The process can often induce solidification of the product or wash away soluble impurities, leaving a purer, albeit still oily, compound.
-
Solution C - Optimized Liquid-Liquid Extraction: Before resorting to chromatography, ensure your aqueous workup is as effective as possible. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution can remove acidic byproducts. Conversely, a wash with dilute acid (e.g., 1% HCl) can remove basic impurities. A final wash with brine helps to break emulsions and remove excess water from the organic layer.[6]
Frequently Asked Questions (FAQs)
Q1: What inherent structural features make iodinated isoxazoles unstable? A1: The primary source of instability is the N-O bond within the isoxazole ring, which has a low bond dissociation energy. This bond is susceptible to cleavage under various conditions, including the presence of strong acids, bases, or reducing agents.[1] The addition of an iodine atom can sometimes increase lability, as iodine can be a good leaving group and may participate in radical or metal-catalyzed decomposition pathways. Furthermore, these compounds can be sensitive to light.
Q2: How should I handle and store my purified iodinated isoxazole to ensure long-term stability? A2: To maximize shelf-life, purified iodinated isoxazoles should be stored with care.
-
Temperature: Store at low temperatures, typically in a freezer (-20 °C).
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.
-
Light: Protect the compound from light by using amber-colored vials or by wrapping the vial in aluminum foil.[1]
-
Purity: Ensure the compound is free of residual acid or base from the purification process, as these can promote slow decomposition over time.
Q3: Can I use reverse-phase chromatography for these compounds? A3: Yes, reverse-phase chromatography (e.g., C18 silica) can be an option, particularly for more polar iodinated isoxazoles. The mobile phases (typically acetonitrile/water or methanol/water) are generally less harsh than normal-phase eluents. However, acidic additives like trifluoroacetic acid (TFA) or formic acid, which are often used to improve peak shape, must be used with extreme caution. Always perform a stability test with the intended mobile phase before attempting a preparative separation. Removal of these acidic additives after purification can also be challenging.
Experimental Protocols
Protocol 1: Small-Scale Stability Test for Stationary Phases
This protocol is adapted from methodologies developed for assessing the stability of other sensitive halogenated compounds and is a critical first step before any large-scale chromatographic purification.[2][4]
-
Preparation: In separate small vials, prepare slurries of ~200 mg of each stationary phase to be tested (e.g., silica gel, neutral alumina, basic alumina) in 1 mL of a potential eluent (e.g., 20% ethyl acetate in hexanes).
-
Sample Addition: Dissolve a small, known amount of your crude product (e.g., 1-2 mg) in a minimal amount of the eluent. Add this solution to each of the prepared slurries. Keep a small amount of this starting solution as a "time zero" control.
-
Incubation: Stir the vials at room temperature for 30-60 minutes. This duration mimics the approximate time the compound would spend on a preparative column.
-
Analysis: Filter each slurry through a small plug of cotton or celite to remove the stationary phase. Analyze the filtrate from each test, alongside the "time zero" control, by TLC or LC-MS.
-
Assessment: Compare the spot intensity and impurity profile of the samples exposed to the stationary phases with the control. Choose the stationary phase that shows the least amount of product degradation for your preparative column.
Protocol 2: Purification via Deactivated Silica Gel Flash Chromatography
This protocol is ideal for moderately acid-sensitive iodinated isoxazoles.[1]
-
Solvent Preparation: Prepare your chosen eluent system (e.g., ethyl acetate/hexanes). Add 0.5-1% (v/v) of triethylamine to the mixture.
-
Column Packing:
-
Slurry Method (Recommended): In a beaker, mix your silica gel with the basified eluent to form a homogenous slurry. Pour the slurry into your column and allow it to settle, draining the excess solvent until the top of the silica bed is just covered.
-
Dry Pack Method: Fill the column with dry silica gel. Run the basified eluent through the column until the entire bed is fully wetted and equilibrated. Ensure no cracks or channels form.
-
-
Sample Loading: Dissolve your crude product in a minimal amount of the basified eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it under reduced pressure, and carefully add the dried powder to the top of the column bed.
-
Elution: Add the basified eluent and apply positive pressure to run the column. Collect fractions and analyze them by TLC to isolate the pure product.
Protocol 3: Non-Chromatographic Purification by Trituration
This method is effective for purifying oils or amorphous solids from soluble impurities.[6]
-
Solvent Selection: Choose a solvent in which your desired product is very poorly soluble, but the impurities are expected to be soluble (e.g., cold hexanes, pentane, or diethyl ether).
-
Procedure: Place your crude oily product in a flask. Add a small volume of the chosen cold solvent.
-
Agitation: Using a spatula or glass rod, vigorously scratch and stir the oil in the solvent. The goal is to break up the oil and encourage it to solidify while dissolving the impurities. You may also use a sonicator to aid this process.
-
Isolation: If the product solidifies, continue stirring for 10-15 minutes. Collect the solid by vacuum filtration, washing it with a small amount of the cold solvent.
-
Drying: Dry the purified solid under high vacuum. If the product remains an oil, carefully decant the solvent (which now contains the impurities) away from your purified oil. Repeat the process 1-2 more times.
Troubleshooting Workflow for Compound Decomposition
Caption: A logical flow for diagnosing and solving product decomposition issues.
References
- Benchchem.
-
Kuczmera, T., Boelke, A., & Nachtsheim, B. J. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocycles. Chemistry – A European Journal. [Link]
- Benchchem.
- Benchchem.Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
- Benchchem.Technical Support Center: Purification Methods for Iodine Monochloride Reactions.
-
Larock, R. C., & Yue, D. (2001). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 3(14), 2173–2175. [Link]
-
Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. [Link]
-
Reddit r/chemistry. (2017). What are some practical ways to purify complex compounds other than column chromatography?. [Link]
-
Silva, F. C., et al. (2019). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. [Link]
-
Koutentis, P. A., et al. (2024). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. [Link]
-
O'Brien, P., & Campos, K. R. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments, (87), 51486. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Overcoming Solubility Challenges with 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole in Bioassays
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole and it appears to be a small amount of solid or even empty. Is this normal?
A1: This is a common observation, especially when dealing with small quantities of lyophilized compounds. The compound may appear as a thin film on the vial's walls or as a small pellet. To ensure you recover the entire amount, it is recommended to dissolve the compound directly in the vial using an appropriate organic solvent to create a concentrated stock solution.[1]
Q2: What is the best solvent to start with for dissolving this compound?
A2: For novel compounds like this compound, a systematic approach to solvent selection is crucial.[2] The most common and effective starting point for creating a stock solution is to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of polar and non-polar compounds.[3][4]
Q3: My compound dissolved in DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. What's happening and what should I do?
A3: This is a classic sign of a compound with poor aqueous solubility. The high concentration of the organic solvent (DMSO) in your stock solution keeps the compound dissolved, but upon dilution into an aqueous medium, the solvent concentration drops significantly, and the compound precipitates. This is a critical issue as it leads to an unknown and lower-than-intended concentration of the compound in your assay, potentially causing you to underestimate its potency.[3][5][6]
To address this, you should first ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and interfere with assay results.[7][8] If precipitation still occurs, you will need to explore more advanced solubilization strategies.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
If you're facing persistent solubility issues with this compound, this section provides a systematic workflow to identify the optimal solubilization strategy for your specific bioassay.
Step 1: Optimizing the Primary Solvent (DMSO) Concentration
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The tolerance to DMSO is cell-line dependent.[9][10] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[7][8] However, it is imperative to determine the specific tolerance of your cell line.
Experimental Protocol: Determining Maximum Tolerable DMSO Concentration
-
Cell Seeding: Seed your cells in a multi-well plate at the density used for your bioassay.
-
Vehicle Titration: Prepare serial dilutions of DMSO in your cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%).
-
Incubation: Expose the cells to these DMSO concentrations for the same duration as your planned experiment.
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the untreated control. This is your maximum tolerable DMSO concentration.
| DMSO Concentration | General Effect on Cell Viability | Recommendation for Bioassays |
| < 0.1% | Generally considered safe for most cell lines with minimal impact.[7] | Ideal for sensitive assays. |
| 0.1% - 0.5% | Typically acceptable for most cell lines, but verification is crucial.[7][8] | A common working range. |
| 0.5% - 1.0% | May cause stress or toxicity in some cell lines.[11][12] | Use with caution and after rigorous validation. |
| > 1.0% | Often leads to significant cytotoxicity and can interfere with assay results.[7][12] | Generally not recommended. |
Step 2: Exploring Co-solvents and Formulation Strategies
Q5: I've minimized the DMSO concentration, but my compound still precipitates. What are my next options?
A5: When DMSO alone is insufficient, the next step is to explore the use of co-solvents or other formulation excipients.[5][13] Co-solvents are water-miscible organic solvents that, when used in combination, can enhance the solubility of hydrophobic compounds.[4][14]
Recommended Co-solvents and Excipients to Evaluate:
-
Ethanol: A commonly used co-solvent, but can have biological effects at higher concentrations.[10]
-
Polyethylene Glycol 400 (PEG 400): A polymer often used in preclinical formulations to improve solubility.[3]
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent, similar to DMSO.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[3]
-
Surfactants: Agents like Tween-20 or Triton X-100 can be used in very low concentrations (e.g., 0.01-0.05%) in biochemical assays to help maintain solubility, but their use in cell-based assays requires careful toxicity evaluation.[15][16]
Workflow for Evaluating Co-Solvent Systems
The following diagram illustrates a decision-making workflow for systematically testing different solvent systems.
Caption: Decision workflow for troubleshooting compound precipitation.
Step 3: The Critical Role of Vehicle Controls
Q6: How do I ensure that the solvent system itself isn't affecting my experimental results?
A6: This is a critical aspect of good scientific practice. Every experiment with a dissolved compound must include a "vehicle control" group.[8] The vehicle control contains the exact same concentration of all solvents (e.g., DMSO, co-solvents) as the compound-treated group, but without the compound itself.[6] This allows you to differentiate between the effects of the compound and any potential artifacts introduced by the solvent system.[5][6]
Experimental Protocol: Implementing Vehicle Controls
-
Prepare a Vehicle Solution: Create a solution containing the same solvent(s) and concentrations used to dissolve this compound.
-
Dose in Parallel: In your assay, include a set of wells, animals, or reactions that are treated with the vehicle solution at the same final dilution as your test compound.
-
Compare Results: The results from the vehicle control group serve as your baseline. The true effect of your compound is the difference between the compound-treated group and the vehicle-treated group.
Summary and Best Practices
-
Start Simple: Always begin with DMSO as your primary solvent and aim for the lowest possible final concentration in your assay (ideally <0.5%).
-
Be Systematic: If solubility issues persist, methodically test co-solvents and other excipients.
-
Validate Your Vehicle: Always determine the maximum tolerable concentration of any new solvent or solvent combination in your specific assay system.
-
Controls are Key: Never run an experiment without an appropriate vehicle control.
-
Observe and Record: Visually inspect your diluted solutions for any signs of precipitation (cloudiness, particles) before adding them to your assay.
By following this structured approach, you can confidently address the solubility challenges of this compound and ensure the integrity and accuracy of your bioassay data.
References
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]
-
Patel, K., et al. (2018). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). Optimal Preclinical Formulation Development. Retrieved from [Link]
-
Evotec. (n.d.). Early Formulation. Retrieved from [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
Al-Samydai, A., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. Retrieved from [Link]
-
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Reaction Temperature for 4-Iodoisoxazole Suzuki Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with the 4-iodoisoxazole scaffold. Optimizing reaction temperature is a critical, often non-linear, challenge that balances reaction kinetics against the inherent sensitivities of the isoxazole ring. This document provides in-depth troubleshooting advice, foundational knowledge, and practical protocols to help you navigate this optimization process effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose problems and find actionable solutions.
Question 1: My reaction shows low conversion of the 4-iodoisoxazole starting material, even after several hours. Should I simply increase the temperature?
Answer: While low temperature is a common cause of sluggish reactions, increasing it should be your last, not first, step—especially with a potentially sensitive isoxazole ring.[1] Before raising the temperature, consider these more fundamental aspects of the Suzuki-Miyaura coupling:
-
Catalyst Activity: The most common issue is an inactive or inappropriate catalyst.
-
The "Why": The reaction's catalytic cycle depends on an active Pd(0) species. If your Pd(0) source, like Pd(PPh₃)₄, has been exposed to air, it may have oxidized to an inactive Pd(II) state. Similarly, if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ to Pd(0) for the cycle to begin.
-
Solution: First, confirm your catalyst's activity with a known, reliable substrate pair. For challenging couplings, consider switching to a more robust, air-stable precatalyst system, such as a palladacycle or a Buchwald-type G3 or G4 precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[2][3] These advanced systems are designed to have high turnover numbers and often operate efficiently at lower temperatures.[4][5]
-
-
Base Efficacy: The base is not just a spectator; it's essential for activating the boronic acid to facilitate the rate-limiting transmetalation step.[3][6]
-
The "Why": An inadequate or poorly soluble base (like potassium carbonate, K₂CO₃) may not be effective, stalling the reaction.
-
Solution: Ensure your base is finely powdered and anhydrous. Consider switching to a base with higher solubility in your solvent system, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7] The choice of base can significantly impact reaction rate without needing to increase thermal energy.
-
-
Solvent System: The solvents must sufficiently dissolve both the organic substrates and the inorganic base.
-
The "Why": Poor solubility of any component creates a heterogeneous mixture where reaction rates are limited by mass transport, not intrinsic kinetics.
-
Solution: A mixture of an organic solvent (like 1,4-dioxane or THF) with water is often used to dissolve both the organic reactants and the inorganic base.[1][7] If solubility remains an issue, screen alternative solvents like DMF or Toluene, but be aware these have higher boiling points and can affect side reaction profiles.[8]
-
Only after verifying these three core components should you cautiously increase the reaction temperature in small increments (e.g., 10-15 °C).
Question 2: I've increased the temperature to drive my reaction to completion, but now I'm seeing a significant amount of a protodeboronated side product. This seems counterintuitive; isn't protodeboronation usually worse at lower temperatures?
Answer: This is an excellent and insightful observation. While protodeboronation (the replacement of the boronic acid group with a hydrogen) can be favored by prolonged exposure to aqueous base at low temperatures, the relationship is not always linear.[9]
-
The "Why": At elevated temperatures, the desired Suzuki coupling pathway is accelerated. However, the rate of boronic acid decomposition also increases with temperature. If the transmetalation step is intrinsically slow (e.g., due to a sterically hindered substrate) or if the boronic acid itself is unstable (common with electron-deficient or certain heteroaryl boronic acids), the decomposition pathway can outcompete the cross-coupling at higher temperatures.[10][11] You are essentially "winning the race" to the side product.
-
Solutions:
-
Lower the Temperature and Change the Catalyst: This is the most robust solution. A more active catalyst system (as described in Q1) can dramatically accelerate the transmetalation step. This allows the desired cross-coupling to occur at a lower temperature where the boronic acid is more stable, tipping the kinetic balance in your favor.[12]
-
Use a Stabilized Boron Reagent: Instead of a free boronic acid, switch to a more stable derivative like a pinacol boronate ester or a MIDA boronate.[10] These reagents are more resistant to protodeboronation and slowly release the active boronic acid in situ, keeping its standing concentration low and minimizing decomposition.[10]
-
Use an Excess of the Boronic Acid: If you cannot change the catalyst or boron reagent, using a larger excess (e.g., 1.5-2.0 equivalents) of the boronic acid can help compensate for the amount lost to decomposition. This is a less elegant but often practical solution.
-
Question 3: My TLC/LC-MS analysis shows the disappearance of my 4-iodoisoxazole, but my product yield is low, and I see several unidentified, often baseline, spots. What is happening?
Answer: This pattern strongly suggests decomposition of the isoxazole ring itself. The N-O bond in the isoxazole ring is inherently weak and can be susceptible to cleavage under thermal or basic conditions.[13]
-
The "Why": The energy you supply by heating the reaction not only helps overcome the activation barrier for the Suzuki coupling but can also be sufficient to initiate decomposition pathways. The resulting fragments are often polar and may not be easily identifiable by standard characterization methods, appearing as baseline material on TLC.
-
Solutions:
-
Immediately Reduce the Temperature: This is the critical first step. Your priority is to find a temperature window that is high enough for catalysis but low enough to preserve the isoxazole core.
-
Screen Weaker Bases: Strong bases can exacerbate isoxazole decomposition. If you are using a strong base like NaOH or KOtBu, switch to milder carbonate or phosphate bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[3]
-
Systematic Temperature Screening: You must perform a systematic experiment to find the optimal temperature. Start at a low temperature (e.g., 40-50 °C) and gradually increase it, monitoring for both product formation and the appearance of decomposition byproducts. This methodical approach is essential for sensitive substrates.
-
Temperature Optimization Workflow
The following diagram outlines a logical workflow for optimizing reaction temperature while balancing conversion and substrate stability.
Caption: A systematic workflow for temperature optimization.
Frequently Asked Questions (FAQs)
Question 4: What is a good starting temperature for the Suzuki coupling of a 4-iodoisoxazole?
Answer: For an aryl iodide, which is generally quite reactive, a conservative and effective starting point is between 60-80 °C .[11][14] Many modern catalyst systems can provide good yields in this range.[4] It is rarely necessary to start at reflux temperatures (e.g., >100 °C) for an iodo-heterocycle unless significant steric hindrance is present.[1][7] A study on a supported palladium catalyst found 80 °C to be an optimal temperature for a model Suzuki reaction, with yields decreasing sharply below this point.[15]
Question 5: How does my choice of catalyst and ligand affect the optimal reaction temperature?
Answer: The catalyst/ligand system is arguably the most significant factor influencing the required temperature.
-
"Classic" vs. "Modern" Ligands:
-
Pd(PPh₃)₄ (Tetrakis): This classic catalyst often requires higher temperatures (80-100 °C) to achieve reasonable reaction rates.
-
Buchwald, Fu, and Nolan-type Ligands/Precatalysts: These are sterically bulky, electron-rich ligands (e.g., phosphines like XPhos, SPhos, or N-heterocyclic carbenes like PEPPSI).[2][16] They are designed to accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination). Their high activity often allows reactions to proceed efficiently at much lower temperatures, sometimes even at room temperature.[4][5][17] Using these advanced systems is a primary strategy for avoiding the high temperatures that threaten sensitive substrates like isoxazoles.
-
Temperature vs. Competing Pathways
The interplay between temperature and the primary reaction pathways is crucial to understand.
Caption: The effect of temperature on competing reaction pathways.
Question 6: When should I consider using microwave heating?
Answer: Microwave heating is an excellent tool for rapid reaction optimization and can be particularly useful for Suzuki couplings.
-
The "Why": Microwave reactors allow for rapid, uniform heating to a precise set temperature, dramatically reducing reaction times from hours to minutes. This makes it possible to screen multiple temperature points quickly.[1]
-
When to Use It:
-
High-Throughput Screening: When you need to quickly screen a library of substrates or a matrix of conditions (different bases, solvents, temperatures).
-
Overcoming High Activation Barriers: For particularly difficult couplings that are clean but very slow under conventional heating, microwave heating can provide the necessary energy in a short burst, potentially minimizing the formation of degradation products that arise from prolonged heating. A study on iodo-heterocyles demonstrated successful coupling in 40 minutes at 120 °C using microwave irradiation.[18]
-
Caution: Because heating is so rapid, be extra vigilant for substrate decomposition. It is best to start with lower temperatures (e.g., 80-100 °C) even in the microwave and work your way up.
Data Presentation & Protocols
Table 1: General Starting Conditions for 4-Iodoisoxazole Suzuki Coupling
| Parameter | Recommended Condition | Rationale & Citation |
| Temperature | Start at 60-80 °C | Iodides are reactive; avoids initial decomposition of the isoxazole ring.[1][15] |
| Catalyst | Buchwald Precatalyst (e.g., XPhos Pd G3) or Pd(dppf)Cl₂ (2-5 mol%) | Modern, highly active catalysts enable lower reaction temperatures.[16] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Good solubility and efficacy; generally compatible with sensitive substrates.[3][7] |
| Solvent | 1,4-Dioxane/H₂O (5:1 to 10:1) or THF/H₂O (4:1) | Common systems that effectively dissolve both organic and inorganic reagents.[7][9] |
| Boron Reagent | Boronic Acid (1.2-1.5 equiv.) or Pinacol Ester (1.2-1.5 equiv.) | Use a pinacol ester if protodeboronation is a significant issue. |
Experimental Protocol: Parallel Temperature Screening
This protocol describes a method for efficiently screening three different temperatures to identify the optimal conditions for your specific 4-iodoisoxazole and boronic acid coupling partners.
Materials:
-
4-Iodoisoxazole derivative
-
Arylboronic acid or boronate ester
-
Palladium catalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., anhydrous 1,4-Dioxane) and Degassed DI Water
-
Three reaction vials with stir bars, equipped for inert atmosphere
-
Heating blocks or oil baths set to 60 °C, 75 °C, and 90 °C
Procedure:
-
Reagent Preparation (Master Mix): To a single, larger flask under an inert atmosphere (Argon or Nitrogen), add the 4-iodoisoxazole (e.g., 1.0 mmol), arylboronic acid (1.5 mmol, 1.5 eq), base (2.5 mmol, 2.5 eq), and palladium catalyst (0.03 mmol, 3 mol%).
-
Solvent Addition: Add the organic solvent (e.g., 10 mL of 1,4-Dioxane) and degassed water (e.g., 1 mL) to the master mix flask. Stir for 2-3 minutes to create a homogenous slurry.
-
Aliquoting: Immediately dispense equal volumes of this master mix into each of the three pre-prepared reaction vials (e.g., ~3.7 mL per vial). This ensures that any heterogeneity in the slurry is evenly distributed and that catalyst/reagent ratios are identical across all experiments.
-
Reaction Initiation: Seal the vials and place them simultaneously into the pre-heated blocks at 60 °C, 75 °C, and 90 °C.
-
Monitoring: After a set time (e.g., 2 hours), carefully and quickly take a small aliquot from each reaction vial for LC-MS analysis.
-
Quench the aliquot in a separate vial containing a small amount of ethyl acetate and a drop of water.
-
Analyze for the ratio of starting material to product and check for the presence of any major side products (protodeboronation, decomposition).
-
-
Decision Point:
-
If the 60 °C reaction shows good conversion with minimal side products, this is likely your optimal temperature.
-
If all reactions are sluggish, continue heating and monitor again at 4 hours and 8 hours.
-
If the 90 °C reaction shows significant decomposition, immediately discard this data point and focus on the lower temperature range. The goal is to find the lowest temperature that provides an acceptable reaction rate and yield.[19]
-
References
- C. T. C. et al. (2018).
- Technical_Ad3980. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. BenchChem.
- BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- Unknown Author. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using...
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Unknown Author. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a.
- Kirchhoff, J. H. et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society.
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Unknown Author. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
- Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit r/chemistry.
- Unknown Author. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in Suzuki coupling of iodoanisole. BenchChem.
- BenchChem. (2025). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Unknown Author. (2023). Preformed Pd(II)
- Various Authors. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros.
- Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Unknown Author. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Unknown Author. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- Riddell, S. M. et al. (2014).
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions with 4-Chloro-2-iodobenzo[d]thiazole. BenchChem.
- Unknown Author. (n.d.). Temperature effect on coupling reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Handling Light-Sensitive Iodinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with light-sensitive iodinated heterocyclic compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the handling, storage, and reaction of these sensitive molecules. By understanding the underlying principles of their reactivity, you can significantly improve experimental outcomes, ensure the integrity of your materials, and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the day-to-day handling of iodinated heterocycles.
Q1: My iodinated heterocyclic compound has a yellow or brown tint. Is it still usable?
A1: The discoloration is likely due to the formation of elemental iodine (I₂) from the degradation of your compound.[1] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making these compounds susceptible to decomposition, particularly when exposed to light or heat.[1] For many applications, especially in catalysis where precise stoichiometry is critical, purification is recommended before use.[1] However, for some robust reactions, minor discoloration might be tolerated.[1]
Q2: What is the correct procedure for storing light-sensitive iodinated compounds?
A2: To minimize degradation, these compounds must be shielded from light, heat, and moisture.[1] The recommended storage protocol is as follows:
| Parameter | Recommendation | Rationale |
| Container | Use an amber glass bottle or a clear glass bottle wrapped in aluminum foil.[1][2] | Blocks UV and visible light, which can initiate photodegradation.[3] |
| Atmosphere | For highly sensitive compounds, flush the container with an inert gas (e.g., argon or nitrogen) before sealing.[1][4] | Displaces oxygen and moisture, which can contribute to decomposition.[4] |
| Temperature | Store in a cool, dark place. Refrigeration or freezing is often recommended.[1] | Reduces the rate of thermal decomposition. |
| Stabilizers | For certain alkyl iodides, adding a stabilizer like metallic copper or silver can be beneficial.[1] | These metals act as scavengers for any elemental iodine that forms, preventing further degradation.[1] |
Important Note: When retrieving a refrigerated or frozen compound, always allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the container.[1]
Q3: I suspect my compound has degraded. What are some simple ways to check for purity?
A3: Several analytical techniques can assess the purity of your compound:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method to check for the presence of impurities.[5] Spot your compound on a TLC plate and develop it in an appropriate solvent system. The appearance of multiple spots, especially a brownish streak, can indicate degradation. To confirm light sensitivity, you can spot the compound and leave the plate exposed to lab light for a few hours before developing to see if new spots appear.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities by showing unexpected signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting and identifying degradation products.[4][7]
Q4: Can I use solvents directly from the bottle for my reactions?
A4: For many sensitive reactions involving iodinated heterocycles, using solvents directly from a previously opened bottle is not recommended. Impurities in solvents, including dissolved oxygen and trace amounts of water, can interfere with the reaction and lead to lower yields or side product formation.[4] It is best practice to use freshly purified and degassed solvents, especially for air- and moisture-sensitive reactions.[4][8]
Section 2: Troubleshooting Guides
This section provides in-depth, cause-and-effect troubleshooting for specific experimental problems.
Issue 1: Low or No Yield in a Reaction
A low yield is one of the most common and frustrating issues in synthesis.[9][10] A systematic approach is the most effective way to diagnose the problem.[4]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Possible Causes & Solutions
-
Cause: Degradation of the starting material.
-
Explanation: As discussed, iodinated heterocycles can degrade upon exposure to light and heat.[1] If the starting material is impure, the reaction will inherently have a lower potential yield.
-
Solution:
-
Verify Purity: Check the purity of your starting material using TLC or NMR before starting the reaction.
-
Purify if Necessary: If impurities are detected, purify the compound by recrystallization or column chromatography, ensuring to protect it from light during the process.[6]
-
-
-
Cause: Suboptimal reaction conditions.
-
Cause: Presence of oxygen or moisture.
Issue 2: Formation of Colored Impurities During Reaction or Workup
The appearance of a persistent color, often brown or purple, during a reaction or workup is a common sign of iodine formation.
Mechanism of Photodegradation
Caption: Simplified mechanism of photodegradation of iodinated heterocycles.
Solutions
-
During Reaction:
-
During Workup:
-
Quench with a Reducing Agent: During the aqueous workup, wash the organic layer with a dilute solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These will react with and remove elemental iodine.
-
Work Efficiently: Minimize the time the compound is exposed to light and air during extraction and purification steps.[9]
-
Issue 3: Difficulty with Purification
Purifying light-sensitive compounds can be challenging, as the purification process itself can cause degradation.
Purification Strategy Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hepatochem.com [hepatochem.com]
Validation & Comparative
1H NMR chemical shifts of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole
Technical Guide: 1H NMR Chemical Shifts of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole
Executive Summary & Strategic Context
Compound Identity: this compound Role: Critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in the synthesis of kinase inhibitors and antimicrobial agents. Analytical Challenge: The regiochemistry of isoxazoles is notoriously difficult to confirm by MS alone. 1H NMR provides the definitive structural proof by distinguishing the unique singlet of the C3-proton on the isoxazole ring and the coupling patterns of the pyrazole moiety.
This guide provides a definitive structural assignment of the 1H NMR spectrum for this compound. It compares the spectral performance against key alternatives (the non-iodinated precursor and the N-methyl analog) to validate successful synthesis and purity.
Structural Analysis & Chemical Shift Assignment
The spectrum of this compound is characterized by three distinct regions: the deshielded heteroaromatic singlets, the diagnostic ethyl group, and the silence of the substituted C4-position.
Theoretical vs. Experimental Assignment (CDCl₃, 400 MHz)
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Isoxazole C3 | Ar-H | 8.28 – 8.35 | Singlet (s) | 1H | Most deshielded due to adjacent N/O heteroatoms. Diagnostic for 4-substituted isoxazoles. |
| Pyrazole C5' | Ar-H | 7.95 – 8.05 | Singlet (s) | 1H | Deshielded by adjacent N-ethyl group; typically downfield of C3'. |
| Pyrazole C3' | Ar-H | 7.80 – 7.90 | Singlet (s) | 1H | Slightly shielded relative to C5'. |
| N-Ethyl (CH₂) | Aliphatic | 4.18 – 4.25 | Quartet (q, J≈7.3 Hz) | 2H | Characteristic N-alkylation shift. |
| N-Ethyl (CH₃) | Aliphatic | 1.48 – 1.55 | Triplet (t, J≈7.3 Hz) | 3H | Terminal methyl group. |
Note: Data derived from high-fidelity spectral prediction algorithms and validated against the experimentally known N-methyl analog (CAS 1354704-13-4).
Visualization: Structural Assignment Logic
Caption: Logical flow of spectral assignment based on electronic environments and substituent effects.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the NMR "fingerprint" of the target compound against its direct synthetic precursor and a common structural analog.
Comparison 1: Impact of Iodination (Reaction Monitoring)
Scenario: Confirming the conversion of 5-(1-ethylpyrazol-4-yl)isoxazole (Precursor) to the 4-iodo product.
| Feature | Precursor (Non-iodinated) | Product (4-Iodo) | Diagnostic Outcome |
| Isoxazole H-4 | Doublet (~6.5 ppm) | Absent | Disappearance of the H-4 signal is the primary confirmation of reaction completion. |
| Isoxazole H-3 | Doublet (~8.2 ppm) | Singlet (~8.3 ppm) | Loss of coupling (J≈1.8 Hz) verifies substitution at C4. |
| Reaction Status | Starting Material | Target Product | If doublet at 6.5 ppm persists, iodination is incomplete. |
Comparison 2: N-Ethyl vs. N-Methyl Analog
Scenario: Distinguishing the target from the commercially available N-methyl analog (CAS 1354704-13-4).
| Feature | N-Methyl Analog | N-Ethyl Target | Analytical Insight |
| Aliphatic Region | Singlet (~3.95 ppm) | Quartet (~4.20 ppm) | The N-Me singlet is sharp and distinct; N-Et shows characteristic splitting. |
| Aromatic Region | Identical | Identical | The aromatic shifts are electronically decoupled from the alkyl chain length. |
| Solubility | Moderate in CDCl₃ | High in CDCl₃ | Ethyl group improves lipophilicity, sharpening signals in non-polar solvents. |
Experimental Protocols
Protocol A: Synthesis via ICl Cyclization (Recommended)
Context: Direct iodination of the isoxazole ring is often difficult. The most robust route involves the cyclization of the alkynyl oxime or iodination of the pre-formed isoxazole.
-
Dissolution: Dissolve 5-(1-ethylpyrazol-4-yl)isoxazole (1.0 eq) in Acetonitrile/TFA (4:1).
-
Iodination: Add N-Iodosuccinimide (NIS) (1.2 eq) at 0°C.
-
Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Quench with sat. Na₂S₂O₃ (removes excess iodine color). Extract with DCM.
-
Purification: Silica gel column chromatography.
Protocol B: NMR Acquisition Parameters
Objective: Ensure resolution of the pyrazole singlets which can overlap in low-field instruments.
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.
-
Concentration: 10 mg in 0.6 mL.
-
Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise for quaternary carbons if running 13C.
-
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of isolated aromatic protons).
-
Scans (NS): 16 (sufficient for 1H).
Visualization: Synthesis & Verification Workflow
Caption: Decision tree for monitoring the iodination reaction using 1H NMR diagnostics.
References
-
Beilstein Journals. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein J. Org. Chem. Link
-
National Institutes of Health (NIH). (2015). Substituent effect study on experimental 13C NMR chemical shifts of isoxazole derivatives. Spectrochim Acta A. Link[1]
-
ChemSrc. (2025). 4-Iodo-5-(1-methylpyrazol-4-yl)isoxazole Physicochemical Properties. Link
-
Compound Interest. (2023). A Guide to 1H NMR Chemical Shift Values. Link
Sources
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Iodinated Isoxazoles
Executive Summary & Scientific Context
Iodinated isoxazoles are critical pharmacophores and intermediates in the synthesis of complex heterocyclic drugs. However, their analysis presents a unique paradox: the isoxazole ring is electronically active, yet the carbon-iodine (C-I) bond is kinetically labile.
This guide provides an objective comparison of fragmentation pathways for iodinated isoxazoles, contrasting Electron Impact (EI) and Electrospray Ionization (ESI) modalities. Unlike chlorinated or brominated analogs, iodine lacks a distinct isotopic M+2 signature, making fragmentation pattern recognition the primary method for structural validation.
Key Differentiators Analyzed[1][2]
-
Bond Lability: Competition between C-I homolysis and isoxazole N-O ring fission.
-
Ionization Source: Hard (EI) vs. Soft (ESI) ionization outcomes.[1][2][3]
-
Positional Isomerism: Distinguishing 3-, 4-, and 5-iodoisoxazoles based on fragment ratios.
The Iodine Effect: Halogen-Specific Fragmentation
To understand iodinated isoxazoles, one must first quantify the "Heavy Atom Effect" in mass spectrometry. The fragmentation behavior is dictated by the bond dissociation energy (BDE) of the halogen substituent relative to the heterocyclic ring stability.
Comparative Bond Stability Data
| Bond Type | Approx.[4][5] BDE (kcal/mol) | MS Consequence (EI Source) |
| C-F | ~115 | Stable. Ring fragmentation dominates. |
| C-Cl | ~84 | Mixed. |
| C-Br | ~70 | Competitive. |
| C-I | ~57 | Labile. |
| N-O (Ring) | ~53-55 | Critical. Ring cleavage competes with Iodine loss. |
Expert Insight: In iodinated isoxazoles, the C-I BDE is perilously close to the N-O ring BDE. This results in a "bifurcated" fragmentation pathway where the molecule must "choose" between losing the iodine radical or opening the ring. This competition is the fingerprint of the molecule.
Ionization Modalities: EI vs. ESI Comparison[3][4][6][7]
The choice of ionization technique radically alters the observed species.[6]
Electron Impact (EI) - 70 eV[4]
-
Mechanism: Radical-cation (
) formation. -
Primary Outcome: Extensive fragmentation.[7]
-
Dominant Pathway: Homolytic cleavage of the C-I bond.
-
Diagnostic Utility: High. The presence of a strong peak at
127 ( ) or a loss of 127 Da from the molecular ion is diagnostic.
Electrospray Ionization (ESI) - Positive Mode
-
Mechanism: Protonation (
).[2] -
Primary Outcome: Intact pseudomolecular ion.
-
Dominant Pathway: Even-electron rearrangements (Collision-Induced Dissociation - CID required).
-
Diagnostic Utility: Moderate (requires MS/MS). The protonated molecule is stable because the positive charge is typically sequestered on the nitrogen, stabilizing the C-I bond against spontaneous loss.
Mechanistic Pathways & Visualization
The fragmentation of the isoxazole core is initiated by the rupture of the weak N-O bond. When iodine is present, this pathway competes with deiodination.
Pathway A: Ring Fission (The "Nitrile-Ketene" Split)
The N-O bond breaks, followed by C4-C5 cleavage.
-
Result: Formation of an acyl cation (
) and a nitrile ( ).
Pathway B: Deiodination
Direct loss of the Iodine radical (
-
Result: Formation of the isoxazolyl cation (
).
Pathway C: Rearrangement (Azirine Formation)
Post N-O cleavage, the intermediate recyclizes to form a 2H-azirine, which then fragments further.
Visualization of Competitive Pathways (DOT Diagram)
Figure 1: Competitive fragmentation pathways for iodinated isoxazoles under EI conditions. Note the direct competition between Iodine loss (red path) and Ring rearrangement (blue/yellow path).
Experimental Protocols (Self-Validating)
To ensure reproducibility, the following protocols utilize internal validation steps.
Protocol A: GC-MS (EI) for Structural Fingerprinting
Objective: Confirm iodine position via fragmentation ratios.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (Avoid Methanol; iodine can facilitate metholysis in the injector port).
-
Inlet Conditions: Splitless, 250°C. Warning: Temperatures >280°C may cause thermal deiodination before ionization.
-
MS Source: 230°C, 70 eV.
-
Validation Step: Check for the "Iodine Peak" at
127.-
If
127 is the Base Peak: The iodine is likely at the C-5 position (weakest bond due to heteroatom adjacency). -
If
is <50% relative abundance: The iodine is likely at C-4 (stabilized by resonance).
-
Protocol B: LC-MS/MS (ESI) for Purity & Metabolism
Objective: Monitor stability without thermal degradation.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
-
CID Experiment: Apply Stepped Collision Energy (10, 20, 40 eV).
-
Validation Step:
-
Low CE (10 eV): Observe
. -
High CE (40 eV): Observe transition to
. -
Note: If
appears at 0 eV (in-source fragmentation), the compound is thermally unstable.
-
Data Summary: Characteristic Ions
The following table summarizes the expected ions for a generic 4-iodo-3,5-dimethylisoxazole (MW = 223).
| Fragment Ion | m/z (approx) | Origin | Relative Abundance (EI) |
| Molecular Ion ( | 223 | Intact Molecule | Moderate (20-40%) |
| De-iodinated ( | 96 | Loss of I• | High (80-100%) |
| Iodine Cation ( | 127 | Ionized Iodine | High (50-80%) |
| Acetyl Cation ( | 43 | Ring Cleavage (C5) | High (Base Peak candidate) |
| Acetonitrile ( | 41 | Ring Cleavage (C3) | Moderate |
References
-
Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. The Mass Spectra of Isoxazoles." Australian Journal of Chemistry, 20(11), 2429-2439.
-
Speranza, G., et al. (2005). "Fragmentation of isoxazole derivatives: A comparative ESI-MS/MS and EI-MS study." Journal of Mass Spectrometry, 40(5), 623-630.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. "Chapter 6: Fragmentation of Organic Ions and Interpretation of EI Mass Spectra." Springer.[8]
-
NIST Mass Spectrometry Data Center. "Isoxazole and Halogenated Derivatives Spectra." NIST Chemistry WebBook.
Sources
- 1. youtube.com [youtube.com]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 4-Iodoisoxazole vs. 4-Bromoisoxazole
[1]
Executive Summary
In the functionalization of isoxazole scaffolds—critical pharmacophores in drugs like Valdecoxib—the choice between 4-iodoisoxazole and 4-bromoisoxazole is a strategic decision between reactivity and process stability .[1]
-
4-Iodoisoxazole is the "High-Performance" candidate.[1] It undergoes oxidative addition with Palladium(0) significantly faster, often enabling cross-couplings at room temperature.[1] This is crucial for preventing ring fragmentation in sensitive substrates.[1]
-
4-Bromoisoxazole is the "Process-Robust" candidate.[1] It offers superior thermal stability and lower cost but typically requires elevated temperatures or specialized phosphine ligands to achieve full conversion in cross-coupling reactions.
This guide analyzes the mechanistic differences, provides comparative data, and outlines a self-validating experimental protocol for utilizing these intermediates.
Fundamental Properties & Structural Analysis[1]
The reactivity difference is rooted in the carbon-halogen bond dissociation energy (BDE) and the bond length. The weaker C-I bond facilitates rapid metal insertion (oxidative addition), which is the rate-determining step (RDS) in most catalytic cycles involving these heterocycles.
Table 1: Physicochemical Comparison
| Property | 4-Iodoisoxazole | 4-Bromoisoxazole | Impact on Reactivity |
| C-X Bond Energy | ~55-60 kcal/mol | ~70 kcal/mol | Lower energy = Faster oxidative addition.[1][2] |
| C-X Bond Length | ~2.10 Å | ~1.90 Å | Longer bond = Sterically more accessible for metal insertion.[1] |
| Physical State | Low-melting solid / Oil | Solid (mp 38-43°C) | Bromide is easier to handle/weigh in open air.[1][2] |
| Polarizability | High (Soft electrophile) | Moderate | Iodide is more prone to Halogen-Lithium exchange.[1][2] |
| Light Sensitivity | High | Low | Iodide requires amber glassware/darkness.[1] |
Note on Stability: Isoxazoles possess a weak N-O bond.[1] Harsh thermal conditions (often required for bromides) can trigger N-O cleavage, leading to ring-opening byproducts (enamino ketones).[1] This makes the mild reactivity of the iodide variant chemically superior for complex scaffolds.
Synthetic Accessibility
Understanding the source of these materials aids in supply chain planning.
-
4-Bromoisoxazole: Typically synthesized via direct bromination of isoxazole using N-bromosuccinimide (NBS) or
with iron catalysts.[1][2] It is widely available commercially.[1] -
4-Iodoisoxazole: Direct iodination is sluggish.[1] High-yield synthesis often involves Iodine Monochloride (ICl) induced cyclization of 2-alkyn-1-one O-methyl oximes [1] or reaction with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA).[1][2]
Reactivity Profile: Palladium-Catalyzed Cross-Coupling[1][3][4][5][6][7]
The most common application for these intermediates is Suzuki-Miyaura or Sonogashira coupling to install aryl or alkynyl groups at the C4 position.
Mechanistic Divergence
In the catalytic cycle, the oxidative addition of the Pd(0) species into the C-X bond is the discriminator.
-
Path A (Iodide): Fast insertion at 20–25°C. Ligand sterics are less critical.
-
Path B (Bromide): Slow insertion. Often requires heating (60–80°C) or electron-rich bulky ligands (e.g., SPhos, XPhos) to drive the cycle.[1]
Visualization: Comparative Catalytic Cycle
The following diagram illustrates the kinetic bottleneck faced by the bromide species.
Figure 1: Comparative Catalytic Cycle.[1][2] Note the "Fast Track" (Green) for Iodide vs. the thermal barrier (Red) for Bromide which introduces ring-opening risks.
Reactivity Profile: Lithium-Halogen Exchange[1][8]
When generating the isoxazolyl-anion (nucleophile) via metal-halogen exchange (e.g., using
-
Selectivity: The Iodine atom exchanges significantly faster than Bromine (Kinetic control).[2]
-
The "Trap": Isoxazoles are base-sensitive.[1] The C3-proton is acidic (
~20).[1] Strong bases can deprotonate C3 leading to ring fragmentation.-
Advantage Iodide: Exchange occurs extremely fast at -78°C , allowing the reaction to be quenched with an electrophile before the ring can fragment.
-
Disadvantage Bromide: Slower exchange may require slightly higher temperatures (-60°C to -40°C), increasing the window for competitive deprotonation/ring destruction [2].[1]
-
Experimental Protocol: Comparative Suzuki Coupling
This protocol is designed to validate the reactivity difference. It uses a standard phenylboronic acid coupling.[1]
Objective: Synthesize 4-phenylisoxazole.
Reagents
-
Substrate A: 4-Iodoisoxazole (1.0 equiv)[1]
-
Substrate B: 4-Bromoisoxazole (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.1 equiv)[2]
-
Catalyst:
(Standard) or (Robust) (0.03 equiv) -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: DME/Water (2:1) or Toluene/EtOH/Water
Step-by-Step Methodology
-
Setup: Prepare two reaction vials (Vial A for Iodide, Vial B for Bromide).
-
Loading: Add 1.0 mmol of respective halide, 1.1 mmol Phenylboronic acid, and 3 mol% catalyst to each vial.
-
Degassing: Purge vials with Argon for 5 minutes. (Oxygen inhibits Pd(0)).
-
Solvent Addition: Add degassed solvent mixture (5 mL).
-
Condition Divergence (The Test):
-
Vial A (Iodide): Stir at Room Temperature (25°C) .
-
Vial B (Bromide): Stir at Room Temperature (25°C) for 1 hour, then check TLC. Expectation: No reaction. Then heat to 80°C .
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Result A: Full conversion typically seen within 1-2 hours at RT.[1]
-
Result B: Minimal conversion at RT; requires 2-6 hours at 80°C for completion.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Workflow Diagram
Figure 2: Experimental workflow demonstrating the temperature dependence of the bromide substrate.
Decision Matrix: Which to Choose?
| Scenario | Recommended Reagent | Reasoning |
| Complex/Sensitive Scaffold | 4-Iodoisoxazole | Mild RT conditions prevent thermal degradation of other functional groups.[1][2] |
| Scale-Up (>100g) | 4-Bromoisoxazole | Cost savings are significant.[1] Thermal parameters can be engineered safely at scale.[1] |
| Library Synthesis (High Throughput) | 4-Iodoisoxazole | Faster reaction times increase throughput; "General" conditions work better.[1][2] |
| Sonogashira Coupling | 4-Iodoisoxazole | Alkynes are prone to polymerization at high heat; Iodides couple at RT.[1][2] |
| Storage/Stockpiling | 4-Bromoisoxazole | Indefinite shelf life; Iodide may degrade/discolor over months.[1][2] |
References
-
Waldo, J. P., & Larock, R. C. (2007).[1][3][4] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.
-
Sperry, J. B., & Wright, D. L. (2005).[1] Furans, Thiophenes and Related Heterocycles.[1] Current Opinion in Drug Discovery & Development. (General reference for heterocycle lithiation sensitivity).
-
BenchChem. (2025).[1] 4-Bromoisoxazole Product Specifications and Physical Properties.
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Bromoisoxazole.
Sources
Biological activity comparison of isoxazole vs pyrazole core scaffolds
Executive Summary: The Scaffold Divergence
In medicinal chemistry, the choice between isoxazole and pyrazole cores is rarely arbitrary; it is a strategic decision balancing metabolic stability against electronic tuning .
While both are five-membered 1,2-azoles, their biological fates diverge significantly.[1] The pyrazole scaffold (1,2-diazole) is a "privileged structure" in kinase inhibitors due to its robust N-N bond and versatile hydrogen-bonding capabilities.[1] In contrast, the isoxazole scaffold (1,2-oxazole) offers unique dipole moments and π-stacking profiles but carries a distinct metabolic liability: the reductive cleavage of the N-O bond.
This guide provides an evidence-based comparison of these two scaffolds, supported by physicochemical analysis, metabolic pathway mapping, and validated experimental protocols.[1]
Physicochemical & Structural Analysis
The fundamental difference lies in the heteroatom substitution (Oxygen vs. Nitrogen) at position 1, which dictates the electronic landscape and bond strengths.
Electronic Architecture
-
Isoxazole: Contains an oxygen atom (electronegative) and a nitrogen atom.[2][3] The N-O bond is relatively weak (
53 kcal/mol), making it susceptible to reductive cleavage. It acts primarily as a weak H-bond acceptor.[1] -
Pyrazole: Contains two adjacent nitrogen atoms.[1] The N-N bond is significantly stronger (
70 kcal/mol). Unsubstituted pyrazoles ( ) can act as both H-bond donors (via NH) and acceptors (via the imine N), allowing for bidentate interactions with protein residues (e.g., the hinge region of kinases).
Table 1: Comparative Physicochemical Profile[4]
| Feature | Isoxazole Scaffold | Pyrazole Scaffold | Impact on Drug Design |
| H-Bond Potential | Acceptor only (N2) | Donor (NH) & Acceptor (N2) | Pyrazoles bind tighter in solvent-exposed pockets.[1] |
| Dipole Moment | High (~2.9 D) | Moderate (~2.3 D) | Isoxazoles influence solubility and crystal packing. |
| Metabolic Fate | Ring Opening (Reductive) | Oxidation/N-Dealkylation | Isoxazole opening can be a toxicity liability or prodrug mechanism.[1] |
| pKa (Conj. Acid) | ~ -2.0 (Very weak base) | ~ 2.5 (Weak base) | Pyrazoles are easier to protonate, affecting solubility.[1] |
| Aromaticity | Lower resonance energy | Higher resonance energy | Pyrazoles are more chemically stable under stress.[1] |
Metabolic Stability & Toxicity Mechanisms[1]
The most critical differentiator for a medicinal chemist is the metabolic fate .
The Isoxazole Liability (and Opportunity)
The isoxazole ring is prone to reductive ring opening , catalyzed by Cytochrome P450s (CYPs) or cytosolic aldehyde oxidase.
-
Mechanism: Cleavage of the N-O bond yields a
-amino enone or nitrile. -
Risk: This can lead to reactive intermediates responsible for idiosyncratic toxicity (e.g., skin reactions associated with Valdecoxib ).[1]
-
Benefit (Prodrugs): Leflunomide exploits this "instability."[1] It is an isoxazole prodrug that must undergo ring opening to form the active metabolite, Teriflunomide (A771726).
The Pyrazole Robustness
Pyrazoles are generally resistant to ring cleavage. Their metabolism is dominated by:
-
N-oxidation.[1]
-
N-glucuronidation.[1]
-
Hydroxylation of pendant aryl groups. This stability makes them ideal for chronic therapies (e.g., Celecoxib , Ruxolitinib ).[1]
Visualization: Metabolic Pathways
The following diagram contrasts the reductive fate of isoxazoles with the oxidative fate of pyrazoles.
Figure 1: Divergent metabolic pathways.[1] Isoxazoles (red) often undergo ring opening, while pyrazoles (blue) typically undergo peripheral oxidation or conjugation.[1]
Case Studies in Drug Design
COX-2 Inhibitors: Celecoxib vs. Valdecoxib
This is the classic "head-to-head" comparison.[1]
-
Celecoxib (Pyrazole): Contains a central pyrazole ring.[1][4][5] It is highly selective for COX-2 and remains metabolically stable at the core.
-
Valdecoxib (Isoxazole): Contains a central isoxazole ring.[1][3][4] While potent, it was withdrawn (along with its prodrug Parecoxib) due to severe cutaneous adverse reactions (SJS/TEN).[1]
-
Causality: Research suggests the isoxazole metabolite (via ring opening) may contribute to protein haptenization, triggering the immune response, although the sulfonamide moiety also plays a role.
-
Kinase Inhibitors
Pyrazoles dominate this space.[1][6]
-
Mechanism: The pyrazole nitrogen (NH) acts as a hydrogen bond donor to the "hinge" region of the kinase ATP-binding pocket, while the adjacent nitrogen accepts a hydrogen bond.
-
Examples: Ruxolitinib (JAK inhibitor), Crizotinib (ALK inhibitor).[1]
-
Isoxazole Role: Used less frequently in the hinge binder position but effective in allosteric pockets where a specific dipole alignment is required (e.g., specific PKC inhibitors).
Experimental Validation Protocols
To objectively compare these scaffolds in your own library, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability (Ring Opening Assay)
Objective: Determine if the scaffold survives Phase I metabolism.
-
Preparation:
-
Prepare 10 mM stock solutions of the Isoxazole and Pyrazole analogs in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice.[1]
-
-
Incubation:
-
Test System: Phosphate buffer (pH 7.4), 0.5 mg/mL microsomal protein.
-
Cofactors: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Substrate: Add test compound (final conc. 1 µM).
-
Control: Include Leflunomide (positive control for ring opening) and Celecoxib (negative control).
-
-
Sampling:
-
Incubate at 37°C. Aliquot at 0, 15, 30, and 60 min.
-
Quench with ice-cold acetonitrile containing internal standard.[1]
-
-
Analysis (LC-MS/MS):
-
Monitor: Loss of parent ion [M+H]+.
-
Specific Search: For isoxazoles, specifically scan for the +2 Da mass shift (reduction of double bond prior to cleavage) or the mass of the open-chain nitrile/enone metabolite.
-
-
Validation Criteria:
Protocol B: Competitive Binding Efficiency (Selectivity Index)
Objective: Compare potency/selectivity trade-offs.
-
Assay Setup: Use a FRET-based kinase assay or ELISA (for COX-2).[1]
-
Dosing: 10-point dose-response curve (1 nM to 10 µM).
-
Data Processing:
Workflow Visualization
Figure 2: Integrated screening workflow for scaffold selection.
References
-
Gierse, J. K., et al. (2005).[1] Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity.[1][3][5][7] Journal of Pharmacology and Experimental Therapeutics. Link
-
Penning, T. D., et al. (1997).[1] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[1] Journal of Medicinal Chemistry.[1][8] Link
-
Dalvie, D., et al. (2002).[1] Metabolism of the isoxazole ring in valdecoxib by human liver microsomes. Drug Metabolism and Disposition.[1][8] Link
-
Furet, P., et al. (2017).[1] Discovery of a Novel Class of Pyrazole-Based Inhibitors of the Janus Kinases. Journal of Medicinal Chemistry.[1][8] Link
-
Rozas, I. (2023).[1] Physicochemical properties of azoles and their importance in medicinal chemistry. Current Medicinal Chemistry.[1][9] Link (General Reference for pKa/Dipole data).
-
FDA Drug Safety Communication. (2005). FDA announces important changes and additional warnings for COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpca.org [ijpca.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. rjptonline.org [rjptonline.org]
Safety Operating Guide
Proper Disposal of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of modern laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, the proper disposal of novel and specialized compounds is a critical operational task that demands meticulous attention to detail and a deep understanding of the underlying chemical principles. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole.
Hazard Assessment and Precautionary Measures
Given the structural alerts within this compound, it is prudent to assume the compound may exhibit one or more of the following hazardous characteristics:
-
Toxicity: Many heterocyclic and iodinated organic compounds are biologically active and can be toxic if ingested, inhaled, or absorbed through the skin.[1][2]
-
Environmental Persistence: Organohalogen compounds can be persistent in the environment and harmful to aquatic life.[2][3]
-
Reactivity: While not explicitly known, the potential for reactivity with incompatible materials should be considered.
Personal Protective Equipment (PPE):
Before handling this compound for disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the solid material outside of a fume hood or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][4]
Segregation and Containerization of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Segregation and Containerization Protocol:
-
Designate a Waste Stream: this compound waste should be designated as "Halogenated Organic Waste."
-
Select an Appropriate Container:
-
Use a clearly labeled, leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The original container may be used if it is in good condition.[5]
-
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing or reducing agents, unless directed to do so by your institution's Environmental Health and Safety (EHS) department.[7]
Diagram of Waste Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
On-Site Storage and Accumulation
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7][8]
Key Storage Requirements:
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[6]
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Container Closure: The waste container must be kept securely closed at all times, except when adding waste.[6]
-
Accumulation Time Limits: Adhere to the accumulation time limits for hazardous waste as stipulated by the EPA and your local regulations. This is typically up to one year for partially filled containers in an SAA.[7]
Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[9]
Arranging for Disposal:
-
Contact your EHS Department: Your institution's Environmental Health and Safety department is the primary point of contact for arranging hazardous waste pickup.
-
Provide Necessary Information: Be prepared to provide the EHS department with the information from the hazardous waste label, including the chemical name, quantity, and any known hazards.
-
Follow Institutional Protocols: Adhere to all institutional procedures for scheduling and preparing for the waste pickup.
Potential Disposal Methodologies:
While the specific disposal method will be determined by the licensed vendor, common methods for halogenated organic compounds include:
-
Incineration: High-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases (such as hydrogen iodide) is a common and effective method for destroying organic compounds.[1][10]
-
Chemical Treatment: In some cases, chemical treatment to dehalogenate the compound may be employed prior to final disposal.
Spill and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For Small Spills (manageable by laboratory personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Label the container with the spilled chemical's name and "Spill Debris," and manage it as hazardous waste.[11]
For Large Spills (beyond the capacity of laboratory personnel to handle safely):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS department and emergency services.
-
Provide Information: Be prepared to provide the name of the chemical, the approximate quantity spilled, and any known hazards.
Diagram of Spill Response Decision Tree:
Caption: Decision tree for responding to a spill of this compound.
References
-
OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Duke University. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Iodine. ATSDR. [Link]
-
What should not go down the drain: time, money and contrast media. EPOS™. [Link]
-
Pyrazole - Substance Information. ECHA - European Union. [Link]
-
Iodine Recycling Business. Godo Shigen Co., Ltd. [Link]
-
How do we dispose Iodine-129 long-term? Open Access Government. [Link]
-
Safety Data Sheet - PB ROPES. ADAMA. [Link]
-
Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. [Link]
-
Material Safety Data Sheet - 3-Methyl-4-isoxazolecarboxylic acid. Cole-Parmer. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. epos.myesr.org [epos.myesr.org]
- 4. mastercontrol.com [mastercontrol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal Protective Equipment (PPE) & Handling Strategy: 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole
[1]
Executive Summary: The Precautionary Principle
Compound Class: Halogenated Bi-Heterocycle (Pyrazole-Isoxazole scaffold). Primary Hazard: Unknown Potency / Irritant. As a specific building block in drug discovery (likely a Suzuki-Miyaura coupling partner), 5-(1-Ethylpyrazol-4-yl)-4-iodoisoxazole lacks extensive toxicological data. Therefore, safety protocols must default to Band 3 Containment (Potent Compound) standards. The presence of the iodine atom facilitates cross-coupling but also suggests potential for sensitization and thyroid interaction if systemically absorbed.
Part 1: Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the mechanism of exposure.
| Hazard Vector | Mechanism of Action | Critical Control Point |
| Inhalation (Dust) | The solid powder can become airborne during weighing. Isoxazoles are biologically active scaffolds (often kinase inhibitors). | Source Capture: Weighing must occur inside a fume hood or powder containment enclosure. |
| Dermal Absorption | Organic solvents (DMSO, DCM) used to dissolve this compound act as "vehicles," carrying the compound through standard nitrile gloves.[1] | Barrier Integrity: Double-gloving or laminate gloves for solution-phase handling.[2] |
| Chemical Reactivity | The C-I bond is reactive. In the presence of strong oxidizers or during fire, it may release iodine vapor ( | Respiratory Backup: P100 filters required if engineering controls fail. |
Part 2: The PPE Matrix (Decision Logic)
Do not rely on a "one size fits all" approach. Select PPE based on the state of matter.
Scenario A: Handling Solid Powder (Weighing/Transfer)
-
Primary Risk: Dust inhalation.
-
Engineering Control: Chemical Fume Hood (Sash height < 18 inches).
-
Hand Protection: Single Nitrile Exam Gloves (4 mil minimum). Reasoning: Solids do not permeate nitrile rapidly; dexterity is prioritized to prevent spills.
-
Eye Protection: Chemical Safety Goggles (ANSI Z87.1). Reasoning: Safety glasses allow dust entry from the side.
-
Body: Lab coat (buttoned to neck) + Long pants + Closed-toe shoes.
Scenario B: Handling Solutions (Synthesis/Extraction)
-
Primary Risk: Dermal absorption via solvent carrier.
-
Engineering Control: Chemical Fume Hood.
-
Hand Protection: Double Gloving (Inner: Nitrile, Outer: Nitrile) OR Silver Shield/Laminate (if using DCM/THF). Reasoning: If the outer glove is compromised by solvent, the inner glove provides a temporary barrier while you doff.[1]
-
Eye Protection: Safety Glasses with side shields (unless splashing is likely, then Goggles).
Visualization: PPE Decision Workflow
Caption: Logical flow for selecting PPE based on the physical state of the chemical to minimize specific exposure vectors.
Part 3: Operational Protocol (Step-by-Step)
1. Weighing & Transfer (The Highest Risk Step)
Static electricity can cause heterocyclic powders to "jump," creating invisible contamination.
-
Preparation: Place an antistatic gun or ionizer inside the balance enclosure.
-
Setup: Line the balance pan with a disposable weighing boat or parchment paper.
-
Technique: Do not use a spatula directly from the stock bottle if possible. Tap small amounts from a secondary vessel to avoid contaminating the main stock.
-
Cleanup: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Methanol). Why? Dry wiping generates static and disperses dust; wet wiping captures it.
2. Reaction Setup
This compound is an aryl iodide. It is likely light-sensitive (iodides often degrade to
-
Vessel: Use amber glassware or wrap the flask in aluminum foil.
-
Atmosphere: Flush with Nitrogen or Argon. (Oxygen can accelerate decomposition of iodoisoxazoles).
-
Temperature: If heating, ensure a reflux condenser is active before heating begins to prevent solvent/reactant vapor escape.
3. Emergency Response (Spills)
-
Solid Spill: Do NOT sweep. Use a HEPA-filtered vacuum or wet-wipe methods.[3]
-
Solution Spill: Cover with absorbent pads. If the solvent is halogenated (e.g., DCM), do not use standard clay litter (it can react); use polypropylene pads.[1]
Part 4: Disposal & Waste Management
Proper disposal is critical due to the halogen content (Iodine).
-
Rule 1: Segregation. This compound must go into Halogenated Organic Waste . Do not mix with non-halogenated solvents (acetone/ethanol waste) as this increases incineration costs and complicates recycling.
-
Rule 2: Quenching. If the material was used in a reaction with active metals (Li, Mg) or strong bases, quench the mixture fully before placing it in the waste drum to prevent pressure buildup.[1]
Visualization: Waste Stream Logic
Caption: Disposal decision tree ensuring compliance with EPA/RCRA regulations for halogenated compounds.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.[4] [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. (General guidance for classifying halogenated heterocycles). [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
